Niclosamide monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXRPLQCPHTHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223608 | |
| Record name | Niclosamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73360-56-2 | |
| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niclosamide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niclosamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73360-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOSAMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z25R1145 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Multifaceted Anti-Neoplastic Mechanisms of Niclosamide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms through which niclosamide, an FDA-approved antihelminthic drug, exerts its potent anti-cancer effects. Repurposed for oncology, niclosamide has demonstrated broad activity against a variety of cancers by simultaneously targeting multiple critical oncogenic signaling pathways and cellular processes. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of its modes of action to support further investigation and development.
Core Mechanism 1: Mitochondrial Uncoupling and Metabolic Disruption
A primary and well-documented mechanism of niclosamide is its function as a mitochondrial uncoupler.[1][2] It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required for oxidative phosphorylation.[3] This uncoupling of nutrient oxidation from ATP synthesis leads to a significant reduction in intracellular ATP levels and a corresponding increase in the AMP/ATP ratio.[1][4]
This metabolic stress triggers several downstream anti-cancer effects:
-
AMPK Activation: The increased AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][4] Activated AMPK can, in turn, inhibit anabolic pathways that are crucial for cancer cell growth, such as the mTORC1 signaling cascade.[1]
-
Reactive Oxygen Species (ROS) Generation: The disruption of the electron transport chain leads to an elevation of intracellular reactive oxygen species (ROS).[4][5][6] This oxidative stress can damage cellular components and trigger apoptotic pathways.[5]
-
Induction of Apoptosis: Mitochondrial membrane depolarization can lead to the release of cytochrome c from the mitochondria into the cytosol, a key event that initiates the intrinsic apoptotic cascade.[4][7]
Caption: Niclosamide acts as a mitochondrial uncoupler, disrupting ATP synthesis and promoting ROS and apoptosis.
Core Mechanism 2: Inhibition of Key Oncogenic Signaling Pathways
Niclosamide's pleiotropic activity is largely attributed to its ability to inhibit multiple signaling pathways that are frequently dysregulated in cancer.[1][8][9]
A. Wnt/β-Catenin Pathway
Aberrant Wnt/β-catenin signaling is a hallmark of many cancers, particularly colorectal cancer.[10][11] Niclosamide potently inhibits this pathway through several mechanisms:
-
It induces the degradation of the Wnt co-receptor LRP6, preventing the initiation of the signaling cascade.[10][12]
-
It downregulates the expression of Dishevelled-2 (Dvl2), a key cytoplasmic component of the pathway.[11]
-
These actions prevent the stabilization and subsequent nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes like c-Myc and Cyclin D1.[9][10]
Caption: Niclosamide inhibits the Wnt/β-catenin pathway by targeting LRP6, Dvl2, and β-catenin stabilization.
B. STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell survival and proliferation.[13][14] Niclosamide is a potent inhibitor of this pathway.[1][14] It blocks the phosphorylation of STAT3 at the critical tyrosine 705 residue, which is essential for its dimerization, nuclear translocation, and DNA binding.[7][13] This prevents the transcription of STAT3 target genes, including key survival proteins like Mcl-1 and survivin.[13][14]
Caption: Niclosamide blocks STAT3 signaling by inhibiting the critical phosphorylation event at Tyr705.
C. mTORC1 Pathway
The mammalian target of rapamycin complex 1 (mTORC1) pathway is a central controller of cell growth and proliferation and is often hyperactivated in cancer.[15] Niclosamide inhibits mTORC1 signaling through at least two distinct mechanisms:
-
Energy Stress: As a mitochondrial uncoupler, niclosamide activates AMPK, which in turn can phosphorylate and activate the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[1]
-
Cytoplasmic pH Modulation: Niclosamide possesses protonophoric activity that dissipates the proton gradient of lysosomes.[15][16] This leads to a decrease in cytoplasmic pH, which has been shown to inhibit mTORC1 signaling independently of the PI3K/Akt cascade.[15][16]
Caption: Niclosamide inhibits mTORC1 through both energy-stress (AMPK) and cytoplasmic pH-dependent mechanisms.
D. NF-κB Pathway
The transcription factor NF-κB (nuclear factor-kappa B) plays a crucial role in inflammation, immunity, and cancer cell survival.[8] Its constitutive activation is common in many malignancies. Niclosamide suppresses NF-κB signaling by preventing the TNFα-mediated phosphorylation and subsequent degradation of its inhibitor, IκBα.[8][17] By stabilizing IκBα, niclosamide effectively sequesters the NF-κB p65/p50 complex in the cytoplasm, blocking its nuclear translocation and the transcription of anti-apoptotic target genes.[6][8]
Caption: Niclosamide prevents NF-κB activation by inhibiting IKK-mediated IκBα phosphorylation and degradation.
Quantitative Data Summary
The anti-proliferative activity of niclosamide has been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, often in the sub-micromolar to low-micromolar range.
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Acute Myeloid Leukemia (AML) | Various | 0.18 - 1.0 | [18] |
| Prostate Cancer | DU145 | 0.7 | [14] |
| Prostate Cancer | PC-3, DU145 | < 1.0 | [12] |
| Breast Cancer | MDA-MB-231, T-47D | < 1.0 | [12] |
| Breast Cancer (Basal-like) | SUM159, HCC1187, etc. | 0.33 - 1.9 | [19] |
| Ovarian Cancer | A2780cp20, SKOV3Trip2 | 0.41 - 1.86 | [20] |
| Head and Neck Squamous Cell Carcinoma | FaDu | 0.40 | [21] |
| Head and Neck Squamous Cell Carcinoma | H314 | 0.94 | [21] |
| Adrenocortical Carcinoma (ACC) | BD140A, SW-13, NCI-H295R | < Cmax in humans | [2][22] |
| Colon Cancer | HCT116 | ~1.0 | [23] |
| HeLa (Cervical Cancer) | HeLa | 0.25 | [7] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the mechanisms of action of niclosamide.
1. Cell Viability and Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product, which is quantifiable by spectrophotometry.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of niclosamide (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[6][24]
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value.[25]
-
Caption: Workflow for a standard MTT/MTS cell viability assay to determine IC50 values.
2. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as signaling pathway components and their phosphorylated (activated) forms.
-
Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Methodology:
-
Treat cultured cells with niclosamide at desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.[5]
-
Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Denature protein samples and separate them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-LRP6, anti-β-catenin) overnight at 4°C.[10][13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands on X-ray film or with a digital imager.[5]
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[10]
-
Caption: Standard workflow for Western blot analysis of protein expression and phosphorylation.
3. Reporter Gene Assay (Luciferase)
This assay measures the transcriptional activity of a specific signaling pathway by linking its response element to a reporter gene, typically luciferase.
-
Principle: A plasmid containing a promoter with transcription factor binding sites (e.g., TCF/LEF for Wnt, NF-κB sites) upstream of the luciferase gene is transfected into cells. Pathway activation leads to luciferase expression, which is quantified by measuring light output after adding a substrate.
-
Methodology:
-
Co-transfect cells with a reporter plasmid (e.g., TOPflash for Wnt signaling, NF-κB-TATA-Luc for NF-κB) and a control plasmid expressing a different luciferase (e.g., Renilla) for normalization.[6][11]
-
After 24 hours, treat the transfected cells with niclosamide.
-
If required, stimulate the pathway with an appropriate agonist (e.g., Wnt3a for Wnt, TNFα for NF-κB).[5][11]
-
Lyse the cells and measure the activity of both luciferases (e.g., firefly and Renilla) using a dual-luciferase reporter assay system and a luminometer.[5]
-
Normalize the activity of the experimental reporter (firefly) to the control reporter (Renilla) to account for differences in transfection efficiency and cell number.[11]
-
Caption: Workflow for a dual-luciferase reporter assay to measure pathway-specific transcriptional activity.
4. Reactive Oxygen Species (ROS) Detection
This method uses fluorescent probes to detect and quantify the levels of intracellular ROS.
-
Principle: Cell-permeant dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) are non-fluorescent until they are oxidized by ROS within the cell, at which point they emit a strong green fluorescence.
-
Methodology:
-
Treat cells with niclosamide for the desired time (e.g., 3 hours).[26] A positive control (e.g., H₂O₂) and a negative control using an ROS scavenger (e.g., N-acetylcysteine, NAC) should be included.[6]
-
Load the cells with DCFDA by incubating them in media containing the probe.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer or a fluorescence microplate reader.[6][26]
-
Quantify the shift in mean fluorescence intensity relative to untreated control cells.
-
Caption: Experimental workflow for the detection of intracellular ROS using the DCFDA fluorescent probe.
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajo.asmepress.com [ajo.asmepress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]
- 8. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 11. Antihelminth Compound Niclosamide Downregulates Wnt Signaling and Elicits Antitumor Responses in Tumors with Activating APC Mutations | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 14. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. scienceopen.com [scienceopen.com]
- 21. bibliotekanauki.pl [bibliotekanauki.pl]
- 22. aacrjournals.org [aacrjournals.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Biological Activities of Niclosamide: A Multifaceted Agent from Anthelmintic to Anticancer and Antiviral Applications
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Niclosamide, a salicylanilide derivative, has been an FDA-approved anthelmintic agent for over five decades, primarily used to treat tapeworm infestations.[1][2] Its mechanism of action in parasites, the uncoupling of mitochondrial oxidative phosphorylation, has been well-established.[1][3][4][5] However, recent and intensive research has unveiled a remarkable spectrum of biological activities, positioning niclosamide as a promising candidate for drug repurposing in oncology, virology, and metabolic diseases. This guide provides an in-depth review of the multifaceted biological activities of niclosamide, focusing on its molecular mechanisms, key signaling pathways, and therapeutic potential. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Mitochondrial Uncoupling
The foundational biological activity of niclosamide is its function as a protonophore, which disrupts cellular energy metabolism.[6]
-
Mechanism : Niclosamide uncouples the mitochondrial electron transport chain from ATP synthesis.[3] It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for driving ATP synthase.
-
Consequence : This action leads to a rapid depletion of intracellular ATP, the primary energy currency of the cell, ultimately causing metabolic collapse and death in target organisms like tapeworms.[3][4] This fundamental mechanism of inducing metabolic stress is a key contributor to its broader biological effects observed in cancer cells and viruses.
Anticancer Activity: A Multi-Targeted Approach
High-throughput screening campaigns have repeatedly identified niclosamide as a potent anticancer agent with activity across a wide range of malignancies, including colorectal, breast, prostate, ovarian, and lung cancers.[7][8][9] Its efficacy stems from its ability to simultaneously inhibit multiple, critical oncogenic signaling pathways.
Inhibition of Wnt/β-catenin Signaling
Hyperactivation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[10][11] Niclosamide is a potent inhibitor of this pathway.
-
Mechanism : Niclosamide has been shown to downregulate the expression of Dishevelled-2 (Dvl2) and promote the degradation of the Wnt co-receptor LRP6.[10][12][13] This prevents the stabilization and nuclear accumulation of β-catenin, the central effector of the pathway.
-
Outcome : By blocking β-catenin-mediated transcription, niclosamide downregulates the expression of Wnt target genes crucial for proliferation and survival, such as c-myc and Cyclin D1.[2][11]
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.
-
Mechanism : Niclosamide is a potent and selective inhibitor of STAT3.[14] It blocks the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation, dimerization, and subsequent translocation to the nucleus.[14][15] This inhibition is selective for STAT3, with minimal effects on the related STAT1 and STAT5 proteins.[14][15]
-
Outcome : Inhibition of STAT3 activation leads to the downregulation of its target genes, including those involved in cell survival (e.g., Bcl-2) and proliferation, ultimately inducing apoptosis and cell cycle arrest in cancer cells with constitutively active STAT3.[13][14]
Modulation of Other Oncogenic Pathways
-
mTORC1 Signaling : Niclosamide inhibits the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and metabolism.[16] This inhibition may be an indirect result of mitochondrial uncoupling, which increases the cellular AMP/ATP ratio and activates AMPK, a known mTORC1 inhibitor.[12]
-
NF-κB Signaling : The drug has been shown to suppress the pro-survival NF-κB pathway in various cancer models.[12][16][17]
-
Notch Signaling : Niclosamide also targets the Notch pathway, which is critical for cancer stem cell maintenance and differentiation.[12][16][17]
Quantitative Anticancer Efficacy
The cytotoxic effects of niclosamide have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the sub-micromolar to low micromolar range, demonstrating potent activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A549 | Lung Adenocarcinoma | 2.60 ± 0.21 | [15] |
| A549/DDP | Cisplatin-Resistant Lung | 1.15 ± 0.18 | [15] |
| 2LMP | Basal-like Breast Cancer | 0.44 | [1] |
| SUM159 | Basal-like Breast Cancer | 0.33 | [1] |
| HCC1187 | Basal-like Breast Cancer | 1.9 | [1] |
| HCC1143 | Basal-like Breast Cancer | 1.1 | [1] |
| PC-3 | Prostate Cancer | < 1.0 | [13] |
| DU145 | Prostate Cancer | < 1.0 | [13] |
| MDA-MB-231 | Breast Cancer | < 1.0 | [13] |
| T-47D | Breast Cancer | < 1.0 | [13] |
Broad-Spectrum Antiviral Activity
Drug repurposing screens have identified niclosamide as a potent antiviral agent against a wide array of viruses, highlighting its potential for treating infectious diseases.[18]
-
Spectrum of Activity : Efficacy has been demonstrated against coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Zika virus (ZIKV), Hepatitis C virus (HCV), Chikungunya virus (CHIKV), and human adenovirus.[18]
-
Mechanisms of Action : The antiviral mechanisms are multifaceted and often host-directed, which may reduce the likelihood of viral resistance.
-
Inhibition of Viral Entry : Niclosamide can neutralize the pH of endosomes, preventing the pH-dependent membrane fusion required for the entry of many viruses into host cells.[9]
-
Disruption of Viral Replication : It has been shown to interfere with viral replication processes, potentially by inducing autophagy.[19]
-
Inhibition of Syncytia Formation : For SARS-CoV-2, niclosamide can disrupt the formation of syncytia (large, multinucleated cells), a process mediated by the viral spike protein that contributes to tissue damage.[19]
-
Quantitative Antiviral Efficacy
Niclosamide demonstrates potent antiviral activity at nanomolar to low-micromolar concentrations.
| Virus | Cell Line | Efficacy Metric | Value (µM) | Citation(s) |
| SARS-CoV | Vero E6 | EC50 | < 0.1 | [18] |
| SARS-CoV-2 (Wuhan D614) | Vero E6 TMPRSS2 | IC50 | 0.13 | |
| SARS-CoV-2 (Alpha, B.1.1.7) | Vero E6 TMPRSS2 | IC50 | 0.08 | |
| SARS-CoV-2 (Beta, B.1.351) | Vero E6 TMPRSS2 | IC50 | 0.07 | |
| SARS-CoV-2 (Delta, B.1.617.2) | Vero E6 TMPRSS2 | IC50 | 0.08 | |
| Hepatitis C Virus (HCV) | - | EC50 | 0.16 | |
| MERS-CoV | Vero B4 | - | Potent | [18] |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are measures of a drug's potency.
Therapeutic Potential in Metabolic Disorders
Emerging evidence suggests niclosamide may be repurposed for treating metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[11][16]
-
Mechanism : The therapeutic effect is primarily linked to its mitochondrial uncoupling property.[6][20] By increasing the proton leak across the inner mitochondrial membrane, niclosamide boosts the basal metabolic rate, leading to increased energy expenditure and oxidation of fatty acids.[16]
-
Preclinical Evidence : In animal models fed a high-fat diet, niclosamide treatment led to:
Detailed Experimental Protocols
To facilitate further research, this section provides methodologies for key experiments used to characterize the biological activities of niclosamide.
Protocol: Cell Viability and IC50 Determination via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a compound.[14][19][21]
Principle : Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[14][21] The amount of formazan produced is proportional to the number of viable cells.
Methodology :
-
Cell Seeding : Plate cells (e.g., 2,000-5,000 cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate overnight to allow for attachment.[10]
-
Compound Treatment : Prepare serial dilutions of niclosamide in culture medium. Remove the old medium from the wells and add 100 µL of the niclosamide-containing medium or vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[19]
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of niclosamide concentration and use non-linear regression to determine the IC50 value.
Protocol: Western Blot for STAT3 Phosphorylation
This immunoassay is used to detect the level of phosphorylated STAT3 (p-STAT3), which indicates its activation status.[3][17]
Methodology :
-
Cell Treatment and Lysis : Culture cells to ~80% confluency, treat with desired concentrations of niclosamide for a specified time, and then wash with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., M-PER or RIPA) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).[3][17] A separate blot should be run for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal to determine the relative change in STAT3 activation.
Conclusion and Future Directions
Niclosamide is a compelling example of a repurposed drug with a rich and expanding portfolio of biological activities. Its ability to modulate fundamental cellular processes—most notably mitochondrial function—and to inhibit multiple key signaling pathways underpins its potent anticancer, antiviral, and metabolic regulatory effects. While its poor aqueous solubility and low oral bioavailability present pharmacokinetic challenges for systemic diseases, the development of novel formulations and derivatives is an active area of research aimed at overcoming these limitations. The multifaceted nature of niclosamide makes it a powerful tool for basic research and a promising therapeutic candidate that warrants continued investigation and clinical exploration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ajo.asmepress.com [ajo.asmepress.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell proliferation assays [bio-protocol.org]
- 10. Niclosamide-conjugated polypeptide nanoparticles inhibit Wnt signaling and colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Multifaceted History of Niclosamide Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide, a salicylanilide derivative, was first synthesized in the early 1950s and has since carved a remarkable path from a potent molluscicide and anthelmintic to a promising candidate for repositioning in a multitude of therapeutic areas, including oncology, virology, and metabolic diseases. This in-depth technical guide provides a comprehensive overview of the discovery and history of niclosamide and its monohydrate form. It details the physicochemical properties of its different crystalline forms, provides experimental protocols for its synthesis and key biological assays, and elucidates its complex mechanisms of action through various signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key cellular processes are visualized through detailed diagrams to facilitate a deeper understanding of this versatile molecule.
Discovery and Historical Development
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was discovered by scientists at Bayer in 1953.[1][2] Initially developed as a molluscicide to control snail populations that act as intermediate hosts for Schistosoma parasites, it was commercialized for this purpose in 1959 under the trade name Bayluscide.[1][3] Shortly after, in 1960, its potent anthelmintic properties against tapeworms (cestodes) were recognized, leading to its introduction for human use in 1962 as Yomesan.[1][3] The U.S. Food and Drug Administration (FDA) approved niclosamide for treating tapeworm infections in humans in 1982, and it is included in the World Health Organization's List of Essential Medicines.[1][4]
For decades, the primary mechanism of action of niclosamide as an anthelmintic was attributed to its ability to uncouple oxidative phosphorylation in parasites, thereby disrupting their energy metabolism.[5] However, recent and extensive research has unveiled a far more complex pharmacological profile, revealing its capacity to modulate multiple critical cellular signaling pathways. This has sparked significant interest in repurposing niclosamide for a wide range of diseases, including various cancers, bacterial and viral infections, and metabolic disorders.[1][6]
Physicochemical Properties of Niclosamide Crystal Forms
Niclosamide can exist in different crystalline forms, primarily as an anhydrate and two monohydrate forms (HA and HB), each exhibiting distinct physicochemical properties that can influence its stability, solubility, and bioavailability.[7][8] The monohydrate forms are generally more stable but less soluble than the anhydrous form.[9][10]
| Property | Niclosamide Anhydrate | Niclosamide Monohydrate HA | This compound HB |
| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | C₁₃H₁₀Cl₂N₂O₅ | C₁₃H₁₀Cl₂N₂O₅ |
| Molecular Weight | 327.12 g/mol [11] | 345.14 g/mol [12][13] | 345.14 g/mol |
| Melting Point (°C) | 225-230[11] | Dehydrates around 91.4[14] | More stable than HA[7] |
| Aqueous Solubility (µg/mL) | ~13.32[9] | ~0.96[9] | ~0.61[9] |
| pKa | ~6.87[15] | - | - |
| LogP | ~10 (at pH 9.6)[16] | - | - |
Experimental Protocols
Synthesis of Niclosamide
Several methods for the synthesis of niclosamide have been reported. A common laboratory-scale synthesis involves the condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.
Materials:
-
5-chlorosalicylic acid
-
2-chloro-4-nitroaniline
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
Chlorobenzene (solvent)
-
Ethyl acetate or Acetone (for recrystallization)
Step-by-Step Protocol (using PCl₃): [1][17]
-
Dissolve 5-chlorosalicylic acid (e.g., 20.0 mmol) and 2-chloro-4-nitroaniline (e.g., 20.0 mmol) in chlorobenzene in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to 135°C.
-
Slowly add a solution of phosphorus trichloride (e.g., 17.5 mmol) in chlorobenzene to the reaction mixture.
-
Maintain the reaction at 135°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with a suitable solvent.
-
Recrystallize the crude product from ethyl acetate or acetone to yield pure niclosamide.
Alternative Protocol (Solvent-Free): [4][7]
-
Mix dry 5-chlorosalicylic acid (e.g., 20g) and dry o-chloro-p-nitroaniline (e.g., 20g) with a quaternary alkylphosphonium salt (phase transfer catalyst, e.g., 2g).
-
Pulverize and mix the solids thoroughly.
-
Under strong stirring, slowly heat the mixture until it melts.
-
Continue stirring for 10 minutes after melting, then heat at 90-105°C for 1-2 hours.
-
Cool the reaction to 70°C and add tap water (e.g., 275 mL).
-
Stir vigorously at 70°C for 30 minutes.
-
Filter the hot mixture and dry the filter cake under infrared light at 50-60°C for 6 hours to obtain the crude product.
Wnt/β-Catenin Signaling Luciferase Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway in response to niclosamide treatment.
Materials:
-
HEK293 or other suitable cancer cell lines
-
TOPFlash luciferase reporter plasmid (contains TCF/LEF binding sites)
-
β-galactosidase-expressing vector (for transfection normalization)
-
Wnt3A conditioned medium (to stimulate the pathway)
-
Niclosamide
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase Assay System
-
β-galactosidase Assay System
Step-by-Step Protocol: [5][18][19]
-
Seed cells into 24-well plates and allow them to attach overnight.
-
Co-transfect the cells with the TOPFlash luciferase plasmid and the β-galactosidase-expressing vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of incubation, treat the cells with Wnt3A conditioned medium in the presence of various concentrations of niclosamide or vehicle (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly luciferase and β-galactosidase activities using the respective assay systems and a luminometer/spectrophotometer.
-
Normalize the firefly luciferase activity to the β-galactosidase activity to account for differences in transfection efficiency and cell number.
STAT3 Phosphorylation Western Blot Analysis
This protocol is used to determine the effect of niclosamide on the phosphorylation status of STAT3, a key indicator of its activation.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., Du145, A549)
-
Niclosamide
-
Cell lysis buffer (e.g., EBC buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse IgG)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Step-by-Step Protocol: [20][21][22]
-
Culture cells to the desired confluency and treat with various concentrations of niclosamide for the desired time period (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
Mechanisms of Action and Signaling Pathways
Niclosamide's therapeutic potential beyond its anthelmintic use stems from its ability to modulate multiple signaling pathways crucial for cell growth, proliferation, and survival.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is frequently hyperactivated in many cancers. Niclosamide has been shown to be a potent inhibitor of this pathway.[23] It acts by inducing the degradation of the Wnt co-receptor LRP6, which is essential for signal transduction.[13][15] This leads to the suppression of LRP6 phosphorylation, prevention of β-catenin accumulation, and subsequent downregulation of Wnt target genes involved in cell proliferation and survival.[13]
Caption: Niclosamide inhibits the Wnt/β-catenin pathway by inducing LRP6 degradation.
mTORC1 Signaling Pathway
The mTORC1 signaling pathway is a central regulator of cell growth and metabolism and is often dysregulated in cancer. Niclosamide inhibits mTORC1 signaling through a unique mechanism that does not involve direct inhibition of the mTOR kinase.[1][24] Instead, it acts as a protonophore, dissipating proton gradients across cellular membranes, particularly the lysosomal membrane.[24][25] This leads to a decrease in cytoplasmic pH (acidification), which in turn inhibits mTORC1 activity.[24]
Caption: Niclosamide inhibits mTORC1 by acting as a protonophore, leading to cytoplasmic acidification.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell survival and proliferation. Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[21] It has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its activation, dimerization, and nuclear translocation.[21][26] This leads to the downregulation of STAT3 target genes, such as those involved in cell cycle progression and apoptosis resistance.[21]
Caption: Niclosamide inhibits the STAT3 pathway by preventing the phosphorylation of STAT3 at Tyr705.
Quantitative Efficacy and Pharmacokinetics
The repositioning of niclosamide for new therapeutic indications requires a thorough understanding of its efficacy in various models and its pharmacokinetic profile.
In Vitro Efficacy of Niclosamide
| Application | Cell Line / Virus | IC₅₀ / EC₅₀ (µM) |
| Anticancer | ||
| Acute Myeloid Leukemia | Various | 0.18 - 1.0[2] |
| Basal-like Breast Cancer | Various | 0.33 - 1.9[7] |
| Head and Neck Cancer | FaDu | 0.40[27] |
| Head and Neck Cancer | H314 | 0.94[27] |
| Hepatocellular Carcinoma | HepG2 | 31.91 (48h)[28] |
| Hepatocellular Carcinoma | QGY-7703 | 10.24 (48h)[28] |
| Hepatocellular Carcinoma | SMMC-7721 | 13.46 (48h)[28] |
| Antiviral | ||
| SARS-CoV | Vero E6 | < 0.1[3][24] |
| SARS-CoV-2 | Vero E6 | 0.77 - 4.63[24] |
| MERS-CoV | Vero E6 | 0.016 - 0.0625 (µg/mL)[22] |
| Hepatitis C Virus (HCV) | - | 0.16[3][24] |
| Ebola Virus (EBOV) | - | 1.5[3] |
| Human Adenovirus (HAdV) | - | 0.6[3] |
Pharmacokinetic Parameters of Niclosamide
The systemic bioavailability of niclosamide is generally low and highly variable, which poses a challenge for its repurposing for systemic diseases.[14]
| Species | Dose | Cₘₐₓ | Tₘₐₓ | AUC | t₁/₂ | Bioavailability (F) |
| Rat | 2 mg/kg IV | - | - | 1413 ± 118 ng/mLhr | 6.7 ± 2.0 hr | - |
| 5 mg/kg Oral | 354 ± 152 ng/mL | < 30 min | 429 ± 100 ng/mLhr | - | 10% | |
| Dog | 0.3 mg/kg IV | 1035 ± 166 ng/mL | 0.083 hr | - | - | -[2] |
| Human | 200-1600 mg Oral Solution | Highly variable (>2 µg/mL in some) | - | ~2-fold higher with food | - | Low and variable[14] |
Conclusion
From its initial discovery as a molluscicide to its established role as an essential anthelmintic, niclosamide has demonstrated a remarkable therapeutic journey. The elucidation of its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways such as Wnt/β-catenin, mTORC1, and STAT3, has opened up exciting new avenues for its clinical application in a variety of diseases. While challenges related to its low bioavailability and formulation need to be addressed for effective systemic therapy, the extensive body of research on niclosamide provides a solid foundation for its continued investigation and potential repurposing. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the history, properties, and biological activities of this versatile and promising therapeutic agent.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for evaluating the in vitro effects of niclosamide.
References
- 1. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 2. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 4. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 7. CN103864641A - Niclosamide synthetic method - Google Patents [patents.google.com]
- 8. Comparison of the physical and chemical stability of niclosamide crystal forms in aqueous versus nonaqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. This compound | C13H10Cl2N2O5 | CID 12296604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Disruption of STAT3 by niclosamide reverses radioresistance of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. jfda-online.com [jfda-online.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Niclosamide Monohydrate Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of niclosamide monohydrate powder. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and formulation activities.
Physicochemical Properties
This compound is the hydrated form of niclosamide, an anthelmintic drug with potential applications in other therapeutic areas.[1] Understanding its fundamental properties is crucial for formulation development, quality control, and mechanism of action studies.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate | [2] |
| CAS Number | 73360-56-2 | [1][3][4][5][6] |
| Molecular Formula | C₁₃H₈Cl₂N₂O₄ · H₂O or C₁₃H₁₀Cl₂N₂O₅ | [1][2][4][5] |
| Molecular Weight | 345.13 g/mol | [1][2][4][5] |
| Appearance | Yellowish-white or yellowish, fine crystalline powder | [7] |
Solubility Profile
Niclosamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[7] Its solubility is pH-dependent, a critical factor for formulation design.[7][8]
| Solvent | Mole Fraction Solubility (at 323.15 K) | Reference(s) |
| Water | 3.27 x 10⁻⁷ | [9] |
| Methanol | 7.78 x 10⁻⁵ | [9] |
| Ethanol | 1.66 x 10⁻⁴ | [9] |
| 2-Propanol | 2.42 x 10⁻⁴ | [9] |
| 1-Butanol | 3.047 x 10⁻⁴ | [9] |
| DMSO | 1.52 x 10⁻⁴ | [9] |
| PEG 200 | 5.272 x 10⁻⁴ | [9] |
| PEG 400 | 1.103 x 10⁻³ | [9] |
| Acetone:Methanol (1:1) | Soluble at 50 mg/mL | [10] |
The aqueous solubility of niclosamide is significantly influenced by pH. While practically insoluble at neutral and acidic pH, its solubility increases in alkaline conditions.[8][11] For instance, the concentration in aqueous solution can be substantially increased by raising the pH from 7 to the 8-9 range.[8]
Thermal Properties and Stability
The thermal behavior of this compound is complex and involves dehydration to the anhydrous form before melting. There are two known monohydrate forms, HA and HB.[7][12]
| Property | Value | Reference(s) |
| Dehydration Onset (HA) | Tmax = 91.4 ± 0.2 °C | [12] |
| Dehydration Onset (HB, unground) | Tmax = 178.5 ± 0.7 °C | [12] |
| Dehydration Onset (HB, ground) | Tmax = 88.7 ± 2.7 °C | [12] |
| Melting Point (Anhydrate) | 224-230 °C | [7][10] |
Niclosamide is sensitive to moisture, light, and alkaline conditions.[8][11] In aqueous suspensions, the anhydrous and solvated forms of niclosamide can transform into the more stable but less soluble monohydrate form.[13] The compound degrades when exposed to sunlight and UV light and undergoes rapid degradation in alkaline solutions.[11] For optimal stability, it is advisable to store this compound powder in a dry, dark place at or below 30°C.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound. The following are standard protocols for key analytical techniques.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[14][15][16]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.
Materials:
-
This compound powder
-
Phosphate buffer solutions (pH 5.0, 6.8, and 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of phosphate buffer solutions at the desired pH values (e.g., 5.0, 6.8, and 7.4).
-
Add an excess amount of this compound powder to a series of scintillation vials.
-
Add a known volume (e.g., 10 mL) of each buffer solution to the vials.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the vials to ensure an excess of solid material remains.
-
Centrifuge the samples to sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with an appropriate solvent (e.g., mobile phase) to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of niclosamide in the diluted samples using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or µg/mL.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions as a function of temperature.[12][17]
Objective: To determine the dehydration and melting temperatures of this compound.
Materials:
-
This compound powder
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan.
-
Hermetically seal the pan with a lid. Prepare an empty sealed pan as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected melting point (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic events corresponding to dehydration and melting. The peak maximum of the endotherm is typically reported as the transition temperature.
Thermal Analysis by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for quantifying the water content in a hydrate.[12]
Objective: To determine the water content of this compound.
Materials:
-
This compound powder
-
TGA instrument
-
TGA sample pans
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Accurately weigh 5-10 mg of this compound powder into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where dehydration is complete (e.g., 150°C).
-
Record the mass loss as a function of temperature.
-
The percentage of mass loss corresponding to the dehydration step is used to calculate the number of water molecules per molecule of niclosamide.
Crystalline Structure by X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form of a solid material.[18][19][20][21][22]
Objective: To obtain the XRPD pattern of this compound for phase identification and comparison.
Materials:
-
This compound powder
-
XRPD instrument
-
Sample holder
Procedure:
-
Ensure the XRPD instrument is properly aligned and calibrated.
-
Gently grind the this compound powder to ensure a random orientation of the crystals.
-
Pack the powdered sample into the sample holder, ensuring a flat and level surface.
-
Place the sample holder in the XRPD instrument.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Process the raw data to obtain a diffraction pattern of intensity versus 2θ.
-
The resulting pattern can be used for phase identification by comparing it to reference patterns from databases or literature.
Signaling Pathways and Mechanism of Action
Niclosamide has been shown to modulate multiple intracellular signaling pathways, which is the basis for its investigation in various diseases beyond parasitic infections, particularly in cancer.[23][24][25][26][27][28][29][30] The primary mechanism of action as an anthelmintic is the uncoupling of oxidative phosphorylation in mitochondria.[1][31]
Below are diagrams illustrating some of the key signaling pathways affected by niclosamide.
Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.
Caption: Niclosamide inhibits the JAK/STAT3 signaling pathway.
Caption: Niclosamide inhibits the NF-κB signaling pathway.
Caption: Niclosamide inhibits the mTORC1 signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound powder. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals. A thorough characterization of these properties is paramount for the successful development of new formulations and for elucidating the full therapeutic potential of this multifaceted compound.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound | C13H10Cl2N2O5 | CID 12296604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - TOKU-E [bioscience.co.uk]
- 7. dovepress.com [dovepress.com]
- 8. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
- 11. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of the physical and chemical stability of niclosamide crystal forms in aqueous versus nonaqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. enamine.net [enamine.net]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]
- 20. usp.org [usp.org]
- 21. Monographs Affected by Revision to Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD) | USP-NF [uspnf.com]
- 22. usp.org [usp.org]
- 23. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 26. go.drugbank.com [go.drugbank.com]
- 27. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 30. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
Unraveling the Crystalline Maze: A Technical Guide to Niclosamide Monohydrate Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Niclosamide, a well-established anthelmintic drug, is gaining renewed interest for a variety of therapeutic applications. Its efficacy and bioavailability are intrinsically linked to its solid-state properties, particularly the crystal structure and polymorphism of its hydrated forms. This technical guide provides an in-depth exploration of the crystal structure and polymorphic behavior of niclosamide monohydrate, offering a critical resource for researchers and professionals in drug development.
The Polymorphic Landscape of this compound
Niclosamide is known to exist in multiple solid forms, including two solvent-free polymorphs, various solvates, and two distinct monohydrate forms, designated as HA and HB.[1][2] These monohydrate polymorphs exhibit different dehydration pathways, ultimately yielding the same anhydrous phase.[1][3][4] Understanding the structural nuances and transformation kinetics of these hydrates is paramount for controlling the physicochemical properties of niclosamide-based drug products.
The two known monohydrate polymorphs of niclosamide, HA and HB, both crystallize in the monoclinic P21/c space group.[2] Despite sharing the same space group, their crystal lattices exhibit distinct differences in unit cell dimensions and molecular packing, which in turn influences their physical properties and stability.
Crystallographic Data
The fundamental structural characteristics of the two monohydrate polymorphs are summarized in the table below, providing a direct comparison of their crystallographic parameters.
| Parameter | Polymorph HA | Polymorph HB |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 3.813 | 7.346 |
| b (Å) | 16.143 | 11.332 |
| c (Å) | 23.065 | 16.964 |
| β (˚) | 92.87 | 98.28 |
| CSD Refcode | OBEQAN01 | OBEQAN |
Data sourced from Crystal Growth & Design.[2]
Polymorphic Transformations and Dehydration Pathways
The two monohydrate forms of niclosamide, HA and HB, follow distinct mechanistic pathways upon dehydration, even though they result in the same final anhydrous product.[1][3][4] The dehydration of HA proceeds through a diffusion-mediated loss of water, leading to an isomorphous desolvate intermediate. This intermediate can then rearrange into at least two different anhydrous polymorphs, only one of which is stable long-term.[1][2] In contrast, the dehydration of HB occurs via a surface nucleation process, where water loss and the formation of the final product happen concurrently without any detectable crystalline intermediates.[3][4]
Experimental Protocols for Characterization
A multi-technique approach is essential for the comprehensive characterization of this compound polymorphs. The following sections detail the typical experimental methodologies employed.
Preparation of Niclosamide Monohydrates
-
Monohydrate HA: HA is typically obtained by recrystallization from acetone.[1][2] Niclosamide is dissolved in acetone, and the solution is allowed to evaporate slowly at room temperature.
-
Monohydrate HB: HB can be prepared by recrystallization from ethyl acetate.[1][2] Niclosamide is dissolved in hot ethyl acetate, and the solution is cooled to room temperature to induce crystallization.
Physicochemical Characterization
A systematic workflow is crucial for identifying and characterizing the different polymorphic forms of this compound.
3.2.1. Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for identifying the crystalline phase of this compound.
-
Instrument: A laboratory X-ray diffractometer with Cu Kα radiation is typically used.
-
Sample Preparation: Samples are lightly ground to ensure random orientation.
-
Data Collection: Data is collected over a 2θ range of 3-40° with a continuous scan.
-
Analysis: The experimental powder patterns are compared with simulated patterns from single-crystal data or reference patterns from crystallographic databases (e.g., Cambridge Structural Database - CSD).[1]
3.2.2. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal behavior and dehydration processes.
-
DSC: Samples are heated in crimped aluminum pans at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Endothermic and exothermic events corresponding to desolvation, phase transitions, and melting are recorded.
-
TGA: The mass loss of the sample as a function of temperature is measured. This provides quantitative information about the water content and the temperature range of dehydration.
3.2.3. Vibrational Spectroscopy
Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for differentiating between polymorphs and studying intermolecular interactions, such as hydrogen bonding. These techniques are sensitive to the local molecular environment and can provide distinct spectral fingerprints for HA and HB.
Conclusion
The existence of at least two monohydrate polymorphs of niclosamide, HA and HB, with distinct crystal structures and dehydration behaviors, underscores the importance of thorough solid-state characterization in the development of this drug. A comprehensive understanding of the factors governing their formation and interconversion is critical for ensuring consistent product quality, stability, and bioavailability. The experimental methodologies and structural data presented in this guide provide a foundational framework for researchers and drug development professionals working with niclosamide.
References
- 1. Dehydration of this compound Polymorphs: Different Mechanistic Pathways to the Same Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dehydration of this compound Polymorphs: Different Mechanistic Pathways to the Same Product | Semantic Scholar [semanticscholar.org]
- 4. Dehydration of this compound Polymorphs: Different Mechanistic Pathways to the Same Product - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of Niclosamide Against SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral activity of niclosamide against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Niclosamide, an FDA-approved anthelmintic drug, has garnered significant interest for its potential as a repurposed therapeutic for COVID-19 due to its potent in vitro efficacy.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanisms of action.
Quantitative Assessment of Antiviral Efficacy and Cytotoxicity
The in vitro potency of niclosamide against SARS-CoV-2 has been evaluated in various cell lines and against different viral variants. The key metrics used to quantify its activity are the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides an indication of the therapeutic window of the compound.
A summary of the reported in vitro efficacy and cytotoxicity of niclosamide is presented in the tables below.
Table 1: Antiviral Activity of Niclosamide against the SARS-CoV-2 Original Strain
| Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| VeroE6 | 0.043 - 4.63 | 1.96 - >50 | >1.08 - >1162 | [4][5] |
| VeroE6-TMPRSS2 | 0.13 | >10 | >76.9 | [1] |
| Caco-2 | Not Reported | >10 | Not Applicable | [1] |
| Calu-3 | 0.2 | 5.62 | 28.1 | [5] |
| H1437 | Not Reported | Not Reported | Not Reported | [6] |
| A549-ACE2 | Not Reported | Not Reported | Not Reported | [7] |
Table 2: Antiviral Activity of Niclosamide against SARS-CoV-2 Variants of Concern (VOCs)
| Cell Line | Variant | IC50 (µM) | Reference |
| VeroE6-TMPRSS2 | Wuhan D614 | 0.13 | [1] |
| VeroE6-TMPRSS2 | BavPat D614G | 0.06 | [1] |
| VeroE6-TMPRSS2 | Alpha (B.1.1.7) | 0.08 | [1] |
| VeroE6-TMPRSS2 | Beta (B.1.351) | 0.07 | [1] |
| VeroE6-TMPRSS2 | Delta (B.1.617.2) | 0.08 | [1] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the in vitro antiviral activity of niclosamide against SARS-CoV-2.
Cell Lines and Virus Culture
-
Cell Lines:
-
VeroE6 (ATCC CRL-1586): African green monkey kidney epithelial cells are highly susceptible to SARS-CoV-2 infection.[1]
-
VeroE6-TMPRSS2: VeroE6 cells engineered to express Transmembrane Serine Protease 2 (TMPRSS2), which facilitates viral entry.[1]
-
Caco-2 (ATCC HTB-37): Human colorectal adenocarcinoma cells that can model infection in intestinal epithelium.[1]
-
Calu-3 (ATCC HTB-55): Human lung adenocarcinoma cells that represent a relevant model for respiratory tract infection.[5]
-
A549-ACE2: A549 human lung carcinoma cells engineered to express Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2.[7]
-
-
Virus Strains:
In Vitro Antiviral Activity Assay
This protocol outlines a typical procedure for determining the EC50/IC50 of niclosamide.
Detailed Steps:
-
Cell Seeding: Plate a suitable cell line (e.g., VeroE6) in 96-well microplates at a density of 5x104 cells per well and incubate overnight.[1]
-
Compound Preparation: Prepare a stock solution of niclosamide in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Treatment and Infection:
-
Remove the cell culture medium and add the diluted niclosamide to the cells.
-
After a short pre-incubation period (e.g., 1 hour), infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication:
-
RT-qPCR: Measure the viral RNA levels in the cell supernatant.
-
Plaque Assay: Determine the number of infectious virus particles.
-
High-Content Imaging: Quantify the percentage of infected cells by staining for viral antigens (e.g., nucleocapsid protein).[2]
-
Cytopathic Effect (CPE) Reduction Assay: Visually assess the inhibition of virus-induced cell death.
-
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration and use a non-linear regression model to calculate the EC50/IC50 value.
Cytotoxicity Assay
This protocol is used to determine the CC50 of niclosamide.
Detailed Steps:
-
Cell Seeding: Plate cells as described in the antiviral assay protocol.
-
Compound Treatment: Add serial dilutions of niclosamide to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Cell Viability Assessment:
-
MTT or MTS Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the CC50 value using non-linear regression.
Proposed Mechanisms of Action
Niclosamide is believed to exert its antiviral effects against SARS-CoV-2 through multiple mechanisms, primarily targeting host cell processes that are essential for viral replication.
Inhibition of Viral Entry
Niclosamide can block the entry of SARS-CoV-2 into host cells. One proposed mechanism is the inhibition of the pH-dependent endocytic pathway.[8] By neutralizing the acidic environment of endosomes, niclosamide may prevent the conformational changes in the viral spike protein required for membrane fusion and subsequent release of the viral genome into the cytoplasm.[9]
Modulation of Autophagy
SARS-CoV-2 can manipulate the host cell's autophagy pathway to its advantage. Niclosamide has been shown to modulate autophagy, which can interfere with viral replication.[2] One proposed mechanism involves the inhibition of S-phase kinase-associated protein 2 (SKP2), leading to the stabilization of BECN1 (Beclin-1), a key protein in the autophagy process.[4] This enhancement of autophagic flux can restrict viral replication.[3]
Inhibition of Syncytia Formation
A characteristic of SARS-CoV-2 infection is the formation of syncytia, large multinucleated cells formed by the fusion of infected and uninfected cells, which contributes to tissue damage. Niclosamide has been identified as a potent inhibitor of spike protein-mediated syncytia formation.[2] This activity is thought to be mediated through the inhibition of the TMEM16F scramblase, a host cell protein involved in membrane fusion.[2]
Conclusion
Niclosamide demonstrates potent in vitro antiviral activity against SARS-CoV-2, including various variants of concern. Its multifaceted mechanism of action, targeting host cell pathways essential for viral replication, makes it a compelling candidate for further investigation as a COVID-19 therapeutic. However, challenges such as its low oral bioavailability need to be addressed for effective clinical translation.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the evaluation and development of niclosamide and its analogs as potential treatments for COVID-19.
References
- 1. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-SARS-CoV-2 activity of repurposed anti-parasitic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Methodological & Application
Niclosamide monohydrate experimental protocol for cell culture
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed anticancer agent. It is known to modulate multiple key oncogenic signaling pathways, including STAT3, Wnt/β-catenin, mTOR, and NF-κB.[1][2][3] These pathways are crucial for cell proliferation, survival, and differentiation. Inhibition of these pathways by niclosamide leads to cell cycle arrest, induction of apoptosis, and suppression of cancer cell growth in various cancer types.[4][5][6] This document provides a comprehensive guide for researchers utilizing niclosamide monohydrate in cell culture experiments, covering everything from stock solution preparation to detailed protocols for assessing its biological effects.
Materials and Reagents
-
This compound (CAS: 73360-56-2)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell lines of interest (e.g., breast, prostate, ovarian cancer cell lines)
-
96-well and 6-well cell culture plates
-
Reagents for specific assays (MTT, Annexin V-FITC, RIPA buffer, etc.)
Preparation of Niclosamide Stock Solution
Proper preparation of the niclosamide stock solution is critical for experimental reproducibility.
-
Solubility : Niclosamide is sparingly soluble in water but readily soluble in DMSO.[7][8] It is recommended to prepare a high-concentration stock solution in DMSO.
-
Stock Concentration : Prepare a 10 mM or 20 mM stock solution of this compound in DMSO.[8][9] For example, to make a 10 mM stock, dissolve 3.45 mg of this compound (FW: 345.12 g/mol ) in 1 mL of DMSO.
-
Storage : Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[9][10] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
Quantitative Data: IC50 Values of Niclosamide
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of niclosamide. The IC50 values can vary significantly depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | 48 |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | 48 |
| A2780cp20 | Ovarian Cancer (Chemoresistant) | 0.41 - 1.86 | 48 |
| SKOV3Trip2 | Ovarian Cancer (Chemoresistant) | 0.41 - 1.86 | 48 |
| DU145 | Prostate Cancer | 0.7 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.63 ± 0.43 | 24 |
| Hs578T | Triple-Negative Breast Cancer | 25.32 ± 0.54 | 24 |
| SUM159 | Basal-like Breast Cancer | 0.33 - 1.9 | Not Specified |
| HCC1187 | Basal-like Breast Cancer | 0.33 - 1.9 | Not Specified |
| HCC1143 | Basal-like Breast Cancer | 0.33 - 1.9 | Not Specified |
| U-87 MG | Glioblastoma | 1.5 - 1.9 | 72 |
Table compiled from data in references:[1][3][11][12][13]
Key Signaling Pathways Modulated by Niclosamide
Niclosamide's anticancer effects are attributed to its ability to interfere with multiple signaling cascades simultaneously.
Caption: Niclosamide inhibits Wnt/β-catenin and STAT3 signaling pathways.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound on cultured cells.
Caption: General workflow for in vitro niclosamide experiments.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of niclosamide on cell proliferation.[14][15]
-
Cell Seeding : Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[9][16] Incubate overnight at 37°C, 5% CO2.
-
Treatment : The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of niclosamide (e.g., 0.1 to 20 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measurement : Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][16]
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by niclosamide.[9][17]
-
Cell Seeding and Treatment : Seed 1-2 x 10^5 cells/well in a 6-well plate and allow them to attach overnight.[9] Treat with niclosamide at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer provided with the Annexin V-FITC Apoptosis Detection Kit.
-
Antibody Incubation : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.[9] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
Western blotting is used to analyze changes in the expression and phosphorylation of proteins within the signaling pathways affected by niclosamide.[3][17]
-
Cell Seeding and Treatment : Seed 1 x 10^6 cells per well in 6-well plates.[3] After overnight incubation, treat the cells with niclosamide for the specified duration (e.g., 24 hours).[1]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][18]
-
Protein Quantification : Scrape the cells and collect the lysate.[19] Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA Protein Assay Kit.
-
Sample Preparation : Mix equal quantities of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
-
SDS-PAGE and Transfer : Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19] Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20] Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-β-catenin, anti-LRP6, anti-cleaved caspase-3) overnight at 4°C.[12][17]
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20] After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[17]
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 3. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 10. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 11. Niclosamide sensitizes triple-negative breast cancer cells to ionizing radiation in association with the inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Niclosamide on Basal-like Breast Cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. glpbio.com [glpbio.com]
- 17. ajo.asmepress.com [ajo.asmepress.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. docs.abcam.com [docs.abcam.com]
Application Note: Analytical Methods for the Quantification of Niclosamide Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Niclosamide, an anthelmintic drug developed in 1958, is recognized by the World Health Organization for its use in treating tapeworm infections.[1][2] Recent studies have highlighted its potential as a broad-spectrum antiviral agent, including activity against SARS-CoV-2, by modulating host cell pathways such as autophagy through SKP2 signaling inhibition.[3] Given its renewed therapeutic interest and its classification as a BCS Class II drug (low solubility, high permeability), robust and validated analytical methods for the precise quantification of niclosamide monohydrate in bulk form, pharmaceutical formulations, and biological matrices are crucial for quality control, formulation development, and pharmacokinetic studies.[4]
This document provides detailed protocols and comparative data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV-Vis), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used chromatographic technique for the separation, identification, and quantification of niclosamide.[5] Its specificity and accuracy make it ideal for quality control of bulk drugs and pharmaceutical dosage forms.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1100 series or similar)[6][7]
-
RP-Cosmosil C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent[6]
-
Data acquisition and processing software (e.g., Chemstation)[6]
-
Analytical balance
-
Sonicator
-
0.45 µm membrane filters
2. Reagents and Materials:
-
Niclosamide reference standard
-
Methanol (HPLC grade)[6]
-
Acetonitrile (HPLC grade)[8]
-
Triethylamine (TEA)[6]
-
Ortho-phosphoric acid (OPA)[6]
-
Water (HPLC grade/double distilled)[6]
3. Chromatographic Conditions:
-
Mobile Phase: Methanol and 0.05% TEA in water (pH adjusted to 3.0 with OPA) in a ratio of 40:60 (v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL[6]
-
Run Time: Approximately 10 minutes[6]
4. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the niclosamide working standard and transfer it to a 10 mL volumetric flask.[8]
-
Add methanol to dissolve the standard completely, using sonication for about 15 minutes if necessary.[8]
-
Make up the volume to the mark with methanol.[8]
5. Preparation of Working Standard Solutions (5-25 µg/mL):
-
From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks using the mobile phase to obtain final concentrations in the range of 5, 10, 15, 20, and 25 µg/mL.[6]
-
Filter the solutions through a 0.45 µm filter before injection.[8]
6. Preparation of Sample Solution (Tablet Formulation):
-
Weigh and finely powder 20 niclosamide tablets.[8]
-
Transfer an amount of powder equivalent to 42.5 mg of niclosamide into a 10 mL volumetric flask.[8]
-
Add approximately 7 mL of diluent (mobile phase), sonicate to dissolve, and then make up the volume to the mark.[8]
-
Filter the solution through a 0.45 µm filter.
-
Pipette 0.2 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a target concentration of 20 µg/mL.[8]
7. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of niclosamide in the sample solution from the calibration curve.
Data Presentation
| Parameter | Result | Reference |
| Linearity Range | 10 - 60 µg/mL | [8] |
| Correlation Coefficient (r²) | 0.9999 | [8] |
| Limit of Detection (LOD) | 0.2085 µg/mL | [8] |
| 0.416 µg/mL | [6] | |
| 0.01 µg/mL | [9] | |
| Limit of Quantification (LOQ) | 0.6321 µg/mL | [8] |
| 1.261 µg/mL | [6] | |
| 0.048 µg/mL | [9] | |
| Accuracy (% Recovery) | 99 - 100% | [8] |
| Precision (%RSD, Inter-day) | < 1% | [8] |
| Retention Time | ~5.69 min | [6] |
| ~6.45 min | [9] |
Visualization
Caption: Workflow for Niclosamide Quantification by RP-HPLC.
Method 2: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying niclosamide, particularly for in-vitro dissolution studies and routine analysis where high sensitivity is not required.[10][11] The method is based on the principle that niclosamide absorbs light in the UV region, and the absorbance is directly proportional to its concentration (Beer-Lambert law).
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-160 or similar)[2]
-
1-cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
2. Reagents and Materials:
-
Niclosamide reference standard
-
Ethanol[10]
-
Deionized Water (DW)[10]
-
Acidic Buffer Solution (ABS), pH 1.2[10]
-
Phosphate Buffer Solution (PBS), pH 7.4[10]
3. Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of niclosamide and dissolve it in a 100 mL volumetric flask using ethanol. Sonicate if necessary.
-
This stock solution can be further diluted with the desired medium (Ethanol, DW, ABS, or PBS) for analysis.
4. Preparation of Working Standard Solutions (2-24 µg/mL):
-
Prepare a series of dilutions from the stock solution using the selected medium (e.g., PBS, pH 7.4) to achieve concentrations ranging from 2 to 24 µg/mL.[10]
5. Procedure:
-
Turn on the spectrophotometer and allow it to warm up.
-
Perform a wavelength scan (200-400 nm) of a niclosamide solution to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 333-335 nm.[7][12]
-
Set the instrument to the determined λmax.
-
Use the corresponding solvent/buffer as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample (prepared in the same medium) and determine its concentration from the calibration curve.
Data Presentation
| Medium | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Ethanol | 2 - 24 | > 0.99 | 0.122 | 0.407 | [10][13] |
| Deionized Water (DW) | 2 - 24 | > 0.99 | 0.224 | 0.747 | [10][13] |
| Acidic Buffer (pH 1.2) | 2 - 24 | > 0.99 | 0.530 | 1.766 | [10][13] |
| Phosphate Buffer (pH 7.4) | 2 - 24 | > 0.99 | 0.798 | 2.662 | [10][13] |
Visualization
Caption: Workflow for Niclosamide Quantification by UV-Vis.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying niclosamide in complex biological matrices like plasma due to its superior sensitivity and selectivity.[3] This method is essential for pharmacokinetic and bioequivalence studies.
Experimental Protocol
1. Instrumentation:
-
LC-MS/MS system (e.g., AB Sciex with Exion LC system)[3]
-
Reversed-phase column (e.g., Kinetex® C18, 5 µm, 2.1 × 500 mm)[3]
-
Data acquisition software (e.g., Analyst)[3]
2. Reagents and Materials:
-
Niclosamide reference standard
-
Ibuprofen (Internal Standard, IS)[3]
-
Acetonitrile (LC-MS grade)[3]
-
Methanol (LC-MS grade)[1]
-
Ammonium acetate or ammonium formate[1]
-
Rat or dog plasma (blank)[3]
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: Kinetex® C18 (5 µm, 2.1 × 500 mm) for dog plasma analysis[3]
-
Mobile Phase: 5 mM ammonium acetate in water and methanol (30:70, v/v)[1]
-
Flow Rate: Isocratic
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
4. Preparation of Standard and QC Samples:
-
Prepare stock solutions of niclosamide and the IS (Ibuprofen) in methanol.
-
Spike blank plasma with working standard solutions to prepare calibration curve standards (e.g., 1-1000 ng/mL for dog plasma) and quality control (QC) samples at low, medium, and high concentrations.[3]
5. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution.
-
Add 3 volumes (e.g., 300 µL) of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 min).
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
6. Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject the processed blank plasma, calibration standards, QC samples, and unknown samples.
-
Acquire data in MRM mode.
-
Calculate the peak area ratio (Niclosamide/IS).
-
Construct a weighted (e.g., 1/x²) linear regression curve of the peak area ratio versus concentration for the calibration standards.
-
Determine the concentration of niclosamide in the QC and unknown samples from the regression equation.
Data Presentation
| Matrix | Linearity Range (ng/mL) | r | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Rat Plasma | 1 - 3000 | 0.9967 | < 7.40% | < 6.35% | [1][14] |
| Dog Plasma | 1 - 1000 | 0.9941 | < 3.95% | < 4.01% | [1][14] |
Visualization
Caption: Bioanalytical Workflow for Niclosamide by LC-MS/MS.
Niclosamide Signaling Pathway Inhibition
Niclosamide exerts its antiviral effects, in part, by inhibiting key cellular signaling pathways that viruses often hijack for replication. One such pathway involves the inhibition of SKP2 (S-phase kinase-associated protein 2), which leads to the activation of autophagy, a cellular recycling process that can help clear viral components.
Caption: Niclosamide inhibits SKP2, activating autophagy.[3]
References
- 1. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revistas.udes.edu.co [revistas.udes.edu.co]
- 3. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. ijfans.org [ijfans.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iajps.com [iajps.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: Niclosamide Monohydrate for STAT3 Signaling Pathway Inhibition
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation.[1][2] Aberrant and constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor progression, metastasis, and drug resistance.[3][4] Consequently, targeting the STAT3 pathway has emerged as a promising therapeutic strategy in oncology. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent small-molecule inhibitor of the STAT3 signaling pathway, demonstrating significant anti-cancer activity in various preclinical models.[5] These application notes provide a comprehensive overview of the use of niclosamide monohydrate for inhibiting the STAT3 signaling pathway, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for relevant experimental assays.
Mechanism of Action
This compound inhibits the STAT3 signaling pathway primarily by interfering with the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[5] This phosphorylation event, mediated by upstream kinases such as Janus kinases (JAKs) and Src family kinases, is essential for STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of target genes.[1][6] By preventing Tyr705 phosphorylation, niclosamide effectively blocks the activation of STAT3, leading to the downregulation of its downstream target genes, which include key proteins involved in cell cycle progression (e.g., Cyclin D1, c-Myc) and apoptosis resistance (e.g., Bcl-xL, Mcl-1, and Survivin).[5][7] Notably, studies have shown that niclosamide's inhibitory effect is selective for STAT3, with no significant impact on the activation of other STAT family members like STAT1 and STAT5, or upstream kinases such as JAK1, JAK2, and Src.[5]
Quantitative Data: Efficacy of Niclosamide in STAT3 Inhibition and Cancer Cell Proliferation
The inhibitory potency of niclosamide has been quantified in various cancer cell lines, demonstrating its efficacy in blocking STAT3-dependent cellular processes. The half-maximal inhibitory concentration (IC50) values for niclosamide's effects on STAT3-dependent luciferase reporter activity and cell proliferation are summarized below.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| HeLa | Cervical Carcinoma | STAT3 Luciferase Reporter | 0.25 ± 0.07 | [5] |
| Du145 | Prostate Cancer | Proliferation (MTT) | 0.7 | [5] |
| Du145 | Prostate Cancer | Colony Formation | 0.1 | [5] |
| SW620 | Colon Cancer | Proliferation (MTT) | 2.9 | [8] |
| HCT116 | Colon Cancer | Proliferation (MTT) | 0.4 | [8] |
| HT29 | Colon Cancer | Proliferation (MTT) | 8.1 | [8] |
| CE48T | Esophageal Cancer | Proliferation (MTS) | 2.8 | [9] |
| CE81T | Esophageal Cancer | Proliferation (MTS) | 11.3 | [9] |
| BE3 | Esophageal Cancer | Proliferation (MTS) | 5.1 | [9] |
| HepG2 | Hepatocellular Carcinoma | Proliferation (MTT, 48h) | 31.91 | [7] |
| QGY-7703 | Hepatocellular Carcinoma | Proliferation (MTT, 48h) | 10.24 | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | Proliferation (MTT, 48h) | 13.46 | [7] |
| SKOV3ip1 | Ovarian Cancer | Proliferation | 0.41 - 1.86 | [10] |
| A2780ip2 | Ovarian Cancer | Proliferation | 0.41 - 1.86 | [10] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the inhibitory effect of this compound on the STAT3 signaling pathway.
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) at Tyr705 in cancer cells treated with niclosamide.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., Du145, HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, and Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of niclosamide (e.g., 0, 1, 2.5, 5, 10 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 1:1000, anti-STAT3 1:1000, anti-β-actin 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of niclosamide on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of niclosamide (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Immunofluorescence for STAT3 Nuclear Translocation
This protocol visualizes the cellular localization of STAT3 to determine if niclosamide inhibits its translocation to the nucleus.
Materials:
-
Cancer cell line
-
This compound
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-STAT3
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. After adherence, serum-starve the cells for 2-4 hours, then treat with niclosamide (e.g., 1-2 µM) for 2 hours. Stimulate the cells with a growth factor like EGF (100 ng/mL) for 15-30 minutes to induce STAT3 translocation.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-STAT3 antibody (1:200 in blocking solution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (1:500 in blocking solution) for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating Niclosamide's effect on STAT3.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Niclosamide Monohydrate in Wnt/β-Catenin Pathway Research
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, including colorectal, breast, prostate, and ovarian cancers, making it a prime target for therapeutic intervention.[1] Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a potent inhibitor of the Wnt/β-catenin pathway.[2][3] It demonstrates significant anti-cancer activity by targeting multiple components of this signaling cascade, thereby preventing the proliferation and survival of cancer cells.[4][5] These notes provide detailed information and protocols for researchers utilizing niclosamide monohydrate to investigate and modulate the Wnt/β-catenin pathway.
Mechanism of Action
Niclosamide exerts its inhibitory effects on the Wnt/β-catenin pathway through a multi-pronged approach. The primary mechanism involves the degradation of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[4][6] By inducing the degradation of LRP6, niclosamide prevents the formation of the Wnt-Frizzled-LRP6 receptor complex, which is essential for signal transduction.[4][7]
Additionally, niclosamide has been shown to downregulate the expression of Dishevelled-2 (Dvl2), a key cytoplasmic protein that relays the Wnt signal from the receptor complex to downstream components.[2][3][8] The inhibition of both LRP6 and Dvl2 prevents the stabilization and subsequent nuclear translocation of β-catenin, the central effector of the pathway.[2][4] This leads to a reduction in the transcription of Wnt target genes responsible for cell proliferation and survival, such as Cyclin D1 and c-Myc.[9][10]
References
- 1. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Wnt/β-catenin by anthelmintic drug niclosamide effectively targets growth, survival, and angiogenesis of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 5. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 6. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niclosamide sensitizes triple-negative breast cancer cells to ionizing radiation in association with the inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ajo.asmepress.com [ajo.asmepress.com]
Application Notes and Protocols: Niclosamide Monohydrate in Metabolic Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential therapeutic applications beyond parasitic infections, particularly in the realm of metabolic diseases.[1] Emerging preclinical evidence highlights its efficacy in ameliorating key pathological features of type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2] The multifaceted mechanism of action of niclosamide, primarily attributed to its ability to induce mitochondrial uncoupling and modulate critical cellular signaling pathways, makes it a compelling candidate for further investigation and drug repurposing efforts.[1][3] These pathways include mTORC1, AMPK, Wnt/β-catenin, and STAT3, all of which are pivotal in regulating cellular metabolism.[1][4]
This document provides detailed application notes and experimental protocols for the use of niclosamide monohydrate and its salt derivatives in metabolic disease research.
Key Applications in Metabolic Disease Research
-
Improvement of Glucose Homeostasis: Niclosamide has been shown to significantly improve whole-body glucose metabolism.[5] Studies in high-fat diet-induced obese mice demonstrated that both niclosamide and its ethanolamine salt (NENS) improved glucose tolerance.[5]
-
Amelioration of Hepatic Steatosis: Oral administration of niclosamide ethanolamine salt (NEN) has been shown to be effective in preventing and treating hepatic steatosis in mice fed a high-fat diet.[3][6]
-
Reduction of Body Weight Gain: In diet-induced obesity models, niclosamide treatment has been associated with a reduction in body weight gain.[1]
-
Enhancement of Insulin Sensitivity: Niclosamide treatment can prevent the elevation of fasting blood glucose and basal plasma insulin concentrations while improving insulin sensitivity in mice on a high-fat diet.[1]
-
Increased Energy Expenditure: The therapeutic effects of niclosamide in metabolic diseases are partly attributed to its ability to increase the rate of energy expenditure and lipid oxidation.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of niclosamide and its derivatives in various preclinical models of metabolic diseases.
Table 1: Effects of Niclosamide Ethanolamine Salt (NEN) on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD) | NEN-Treated (HFD) | Percentage Change | Reference |
| Body Weight Gain (g) | 25.4 ± 1.2 | 18.2 ± 1.5 | ↓ 28.3% | [1] |
| Fasting Blood Glucose (mg/dL) | 185 ± 10 | 135 ± 8 | ↓ 27.0% | [1] |
| Plasma Insulin (ng/mL) | 2.1 ± 0.3 | 1.2 ± 0.2 | ↓ 42.9% | [1] |
| Glycated Hemoglobin (HbA1c) | Not Reported | Reduced by >2% in db/db mice | >2% reduction | [6] |
Table 2: Effects of Niclosamide Piperazine Salt (NPP) in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD) | NPP-Treated (HFD, 2000 ppm) | Outcome | Reference |
| Body Weight | Increased | Significantly reduced | Anti-obesity effect | [7] |
| Blood Glucose | Hyperglycemia | Significantly reduced | Improved glycemic control | [7] |
| Hepatic Steatosis | Present | Significantly reduced | Amelioration of fatty liver | [7] |
| Insulin Response | Impaired | Sensitized | Improved insulin sensitivity | [7] |
Signaling Pathways Modulated by Niclosamide in Metabolic Diseases
Niclosamide exerts its effects on metabolic diseases by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Mitochondrial Uncoupling and Energy Expenditure
The primary mechanism of action for niclosamide is the uncoupling of mitochondrial oxidative phosphorylation.[1][8] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption and energy expenditure as the cell attempts to compensate for the reduced efficiency of ATP synthesis.[1][8] This increase in metabolic rate contributes to the burning of excess calories and lipids.
Figure 1: Niclosamide-induced mitochondrial uncoupling workflow.
Inhibition of Glucagon Signaling
Niclosamide has been shown to inhibit the glucagon signaling pathway in the liver, which is a significant contributor to its glucose-lowering effects.[5] It achieves this by inhibiting Protein Kinase A (PKA), a key downstream effector of glucagon.[5][9]
Figure 2: Niclosamide's inhibition of the glucagon signaling pathway.
Modulation of Key Metabolic Signaling Pathways
Niclosamide's therapeutic potential is further underscored by its ability to modulate several other signaling pathways implicated in metabolic diseases.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Niclosamide ethanolamine improves blood glycemic control and reduces hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide piperazine prevents high-fat diet-induced obesity and diabetic symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide reduces glucagon sensitivity via hepatic PKA inhibition in obese mice: Implications for glucose metabolism improvements in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Niclosamide Monohydrate for Studying Mitochondrial Uncoupling
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has gained significant attention in research and drug development for its potent biological activities beyond its original indication.[1][2] One of its primary mechanisms of action is the uncoupling of mitochondrial oxidative phosphorylation.[2] As a protonophore, niclosamide disrupts the mitochondrial membrane potential, making it a valuable tool for studying cellular bioenergetics, metabolic vulnerabilities in cancer, and its potential therapeutic role in metabolic diseases like diabetes and non-alcoholic fatty liver disease (NAFLD).[1][3][4]
Mechanism of Action: Mitochondrial Uncoupling
Niclosamide functions as a proton ionophore.[1] Its structure, particularly the phenolic hydroxyl group, allows it to pick up protons in the acidic intermembrane space of the mitochondria.[1][5] It then diffuses across the inner mitochondrial membrane and releases the protons into the more alkaline mitochondrial matrix. This action shuttles protons across the membrane, bypassing the ATP synthase complex.
The key consequences of this proton shuttling are:
-
Dissipation of the Proton Motive Force : The electrochemical gradient (proton gradient) across the inner mitochondrial membrane, which is essential for ATP synthesis, is dissipated.[1]
-
Uncoupling of Respiration from ATP Synthesis : While the electron transport chain continues to consume oxygen to pump protons, this process is no longer coupled to the production of ATP.[2]
-
Increased Oxygen Consumption : To compensate for the dissipated proton gradient, the electron transport chain works at a higher rate, leading to an increase in the oxygen consumption rate (OCR).[6][7]
-
Decrease in ATP Synthesis : Due to the proton leak, the ATP synthase is unable to generate ATP efficiently, leading to a reduction in cellular ATP levels.[8][9]
It is important to note that niclosamide exhibits a dose-dependent biphasic effect. At lower concentrations (approximately 0.5-1 µM), it acts as a mitochondrial uncoupler, while at higher concentrations, it can inhibit mitochondrial respiration, which may limit its therapeutic window.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Niclosamide: A career builder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mitobiopharma.com [mitobiopharma.com]
- 8. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Niclosamide Monohydrate Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with niclosamide monohydrate formulations. Our goal is to help you overcome common challenges and enhance the stability and performance of your formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Caking" or sedimentation in aqueous suspensions. | Conversion of the anhydrous or other solvated forms of niclosamide to the less soluble and more stable monohydrate form (specifically HB).[1][2][3] | - Consider using a non-aqueous suspension vehicle, such as propylene glycol, to prevent the transformation to the monohydrate form.[2][3]- If an aqueous vehicle is necessary, explore the use of stabilizing excipients like polymers or surfactants to inhibit crystal growth and transformation.[4] |
| Low and inconsistent in vitro dissolution rates. | Poor solubility of the crystalline this compound.[1] Niclosamide is a BCS Class II drug, meaning its bioavailability is limited by its dissolution rate.[1] | - Prepare an amorphous solid dispersion (ASD) of niclosamide with a suitable polymer (e.g., PVP-VA, HEC) to significantly increase its apparent solubility and dissolution rate.[1][4][5]- Reduce the particle size of the this compound to increase the surface area available for dissolution.[4] |
| Recrystallization of amorphous niclosamide in acidic environments. | The amorphous form is thermodynamically unstable and tends to revert to a more stable crystalline form, a process that can be accelerated at low pH.[1][6] | - Develop an enteric-coated oral dosage form to protect the amorphous solid dispersion from the acidic environment of the stomach.[6]- Incorporate a third component, such as a surfactant or polymer, into the ASD to inhibit drug precipitation and improve stability.[1][4] |
| Degradation of niclosamide in liquid formulations, indicated by a color change (e.g., yellowing). | Chemical degradation due to hydrolysis, particularly in alkaline (pH > 8) or acidic conditions.[1][6][7] The drug is also photosensitive.[7] | - For liquid formulations, maintain the pH below 4 to minimize hydrolysis.[7]- Store all niclosamide formulations, both liquid and solid, protected from light.[7]- Store liquid formulations at lower temperatures to reduce the rate of hydrolysis.[7] |
| Variability in solubility and dissolution between different batches of niclosamide raw material. | Presence of different crystalline forms (polymorphs), such as the anhydrous form and two monohydrate forms (HA and HB), which have different solubilities.[1][8] The anhydrous form can convert to the less soluble monohydrate forms in the presence of water.[1][2] | - Characterize the polymorphic form of the incoming raw material using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).- If using the anhydrous form, ensure it is stored in a dry environment and consider pre-treating it at 100°C for 15 minutes if exposed to high humidity to ensure consistency.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges associated with this compound?
A1: The primary stability challenges are:
-
Physical Instability : Niclosamide exists in multiple crystalline forms, including an anhydrous form and two monohydrate polymorphs, HA and HB. In aqueous environments, the anhydrous form and other solvates can convert to the more stable but less soluble monohydrate form HB, which can lead to issues like "caking" in suspensions.[1][2][3]
-
Chemical Instability : Niclosamide is susceptible to chemical degradation through hydrolysis in both acidic and basic conditions.[1] It is particularly rapid in alkaline solutions (pH > 8).[6][7]
-
Photosensitivity : The compound is known to degrade upon exposure to light.[7]
Q2: How can I improve the aqueous solubility and bioavailability of niclosamide?
A2: Several formulation strategies can significantly enhance the solubility and bioavailability of niclosamide:
-
Amorphous Solid Dispersions (ASDs) : This is a highly effective method. By dispersing niclosamide in a polymer matrix (like PVP-VA or HEC), its crystalline structure is disrupted, leading to a substantial increase in aqueous solubility (up to 70-fold) and improved bioavailability.[1][4][5]
-
Particle Size Reduction : Nanosizing the drug substance increases the surface-area-to-mass ratio, which can improve the dissolution rate.[4]
-
Co-crystals : Forming co-crystals of niclosamide with other molecules can prevent its transformation into the insoluble monohydrate form.[4]
-
pH Adjustment : The solubility of niclosamide, a weak acid, can be increased by raising the pH of the aqueous solution into the 8-9 range.[8] However, one must be cautious of the increased rate of alkaline hydrolysis at higher pH.[6][7]
Q3: What are the degradation products of niclosamide that I should monitor in a stability study?
A3: The primary degradation pathway for niclosamide is hydrolysis, which cleaves the amide bond. The main degradation products to monitor are 2-chloro-4-nitroaniline and 5-chlorosalicylic acid.[9][10]
Q4: Which analytical techniques are recommended for stability testing of niclosamide formulations?
A4: Stability-indicating methods are crucial for separating the intact drug from its degradation products. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC) : This is the most common method, typically using a reversed-phase C18 column with UV detection.[7][11]
-
Thin-Layer Chromatography (TLC) : A simpler chromatographic method that can also be used to separate niclosamide from its degradants.[7][10]
-
Derivative Spectrophotometry : This technique can be employed to analyze the degradation of niclosamide under various stress conditions.[7][10]
Q5: What is the impact of different polymorphs on formulation performance?
A5: Niclosamide has three main crystal forms: an anhydrous form and two monohydrates, HA and HB.[1] These forms have different physical properties:
-
Solubility : The anhydrous form is the most soluble, followed by HA, and then the most stable and least soluble form, HB.[1]
-
Stability : In an aqueous medium, the anhydrous form rapidly converts to HA, which then more slowly transforms into HB.[1][2] This transformation to a less soluble form can negatively impact dissolution rates and lead to physical instability in suspensions.[3] Therefore, controlling the polymorphic form is critical for consistent formulation performance.
Quantitative Data Summary
Table 1: Solubility of Different Niclosamide Formulations
| Formulation Type | Vehicle/Medium | Solubility (µg/mL) | Fold Increase vs. Pure NIC | Reference |
| Pure Niclosamide | Water (20°C) | 5 - 8 | - | [1] |
| Pure Niclosamide | FaSSIF | 6.6 ± 0.4 | - | [4] |
| ASD (NIC:HEC 1:4) | Water | 428.3 ± 14.1 | ~70 | [4] |
| ASD (NIC:PVP-VA) | FaSSIF | 481.7 ± 22.2 | ~73 | [4] |
| ASD (NIC:PEG6000:P188) | Water | 30.7 (with P188) | ~5.4 | [12] |
| pH-Adjusted Solution | pH 9.2 Buffer | 300 | ~50 | [8] |
| pH-Adjusted Solution | pH 9.63 Buffer | 703 | ~120 | [8] |
| *Fasted State Simulated Intestinal Fluid |
Table 2: Pharmacokinetic Parameters of Different Niclosamide Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Bioavailability Increase | Reference |
| Pure Niclosamide | 25 | - | - | - | [4] |
| ASD (NIC:HEC 1:4) | 25 | 4-fold increase | 4.41-fold increase | 4.17-fold (AUC0-∞) | [4] |
| Pure Niclosamide | 50 | - | - | - | [5] |
| ASD-5 (Solvent Method) | 50 | - | - | 2.33-fold | [5] |
Experimental Protocols
Protocol 1: Preparation of Niclosamide Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method for preparing niclosamide ASD to enhance its solubility.[5][12]
Materials:
-
Niclosamide
-
Polymer carrier (e.g., PEG6000 and Poloxamer 188)[12]
-
Ethanol
-
Methanol
-
Rotary evaporator
-
Water bath
Methodology:
-
Drug Solution: Accurately weigh the required amount of niclosamide and dissolve it in a suitable volume of ethanol.
-
Carrier Solution: Separately, weigh the polymer carriers (e.g., PEG6000 and Poloxamer 188) and dissolve them in methanol.
-
Mixing: Combine the drug solution and the carrier solution. Vortex the mixture for 10 minutes to ensure homogeneity.
-
Ultrasonication: Place the mixed solution in an ultrasonication water bath heated to 40-45°C for 5 minutes to obtain a clear solution.
-
Solvent Evaporation: Transfer the final solution to a rotary evaporator to remove the ethanol and methanol under vacuum. The solid film formed on the flask wall is the niclosamide ASD.
-
Drying and Collection: Further dry the ASD in a vacuum oven to remove any residual solvent. Scrape the dried ASD from the flask and store it in a desiccator.
Protocol 2: Stability-Indicating HPLC Method for Niclosamide
This protocol provides a framework for a stability-indicating RP-HPLC method to quantify niclosamide and its degradation products.[11]
Instrumentation & Conditions:
-
HPLC System: With UV/Vis or Diode Array Detector (DAD)
-
Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 1 mM Ammonium Phosphate Buffer (85:15 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 332 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Methodology:
-
Standard Preparation: Prepare a stock solution of niclosamide reference standard in the mobile phase. Prepare a series of working standards by serial dilution to generate a calibration curve (e.g., 0.01-100 µg/mL).
-
Sample Preparation: Dissolve the niclosamide formulation in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat the drug solution with 1M HCl.
-
Base Hydrolysis: Treat the drug solution with 1M NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H2O2.
-
Photodegradation: Expose the drug solution to UV light.
-
Thermal Degradation: Heat the drug solution.
-
Analyze all stressed samples by HPLC to ensure the degradation product peaks are well-resolved from the pure drug peak.
-
-
Analysis: Inject the standards and samples into the HPLC system. The retention time for niclosamide is expected to be around 6.45 minutes under these conditions.[11]
-
Quantification: Calculate the concentration of niclosamide in the samples using the linear regression equation from the calibration curve.
Visualizations
Caption: Proposed degradation pathway of niclosamide under stress conditions.
Caption: Experimental workflow for niclosamide formulation and stability testing.
Caption: Overview of signaling pathways modulated by niclosamide.
References
- 1. dovepress.com [dovepress.com]
- 2. Comparison of the physical and chemical stability of niclosamide crystal forms in aqueous versus nonaqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 8. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Niclosamide Monohydrate Dissolution Technical Support Center
This technical support center provides guidance to researchers, scientists, and drug development professionals on the challenges associated with dissolving niclosamide monohydrate.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: this compound has very low intrinsic aqueous solubility.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility, which limits its bioavailability.[2] The monohydrate form is generally the most stable and least soluble crystalline form of niclosamide.[3][4]
Q2: What is the expected solubility of this compound in water?
A2: The aqueous solubility of niclosamide is reported to be in the range of 5-8 µg/mL at 20°C.[2] More specifically, the solubility of the stable monohydrate form (HB) has been measured at approximately 0.61 ± 0.09 µg/mL, which corresponds to about 1.87 µM.[3]
Q3: How does pH affect the solubility of this compound?
A3: Niclosamide is a weak acid with a pKa value reported to be between 5.6 and 7.2.[5][6] Consequently, its solubility is highly pH-dependent. Solubility significantly increases as the pH becomes more alkaline.[1][3][6][7] For instance, the concentration of niclosamide in an aqueous solution can be substantially increased by raising the pH into the 8-9 range.[1][3]
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, niclosamide is more soluble in organic solvents. It is sparingly soluble in ethanol, chloroform, and ether.[8] It is also soluble in DMSO, methanol, 2-propanol, 1-butanol, and polyethylene glycols (PEG 200 and PEG 400).[4][9][10] However, be aware that niclosamide may precipitate when an organic stock solution is diluted into an aqueous medium.[10]
Q5: Are there different forms of niclosamide, and does that affect solubility?
A5: Yes, niclosamide can exist in different solid-state forms, including anhydrous and monohydrate polymorphs, as well as various solvates.[1][4][11] These different forms can have significantly different dissolution behaviors and solubilities.[1][12] The source of the niclosamide can influence which polymorphic form you have.[1][12] The monohydrate is typically the most stable and least soluble form.[3]
Q6: How stable is this compound in solution?
A6: Niclosamide is susceptible to degradation under certain conditions. It undergoes hydrolysis in alkaline solutions (high pH) and is also photosensitive, degrading upon exposure to sunlight and UV light.[13] For optimal stability in solution, it is advisable to keep the pH below 4 and protect the solution from light.[13] However, at neutral and pH 9, solutions have been found to be stable for at least 16 days.[1][3]
Troubleshooting Guide
Issue: this compound powder is not visibly dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | The concentration you are trying to achieve may be too high for the selected pH. | Refer to the solubility data below and adjust your target concentration. |
| Incorrect pH of the buffer | Niclosamide solubility is highly pH-dependent. | Increase the pH of your buffer to the 8-9 range to significantly increase solubility.[1][3] |
| Polymorphic form | You may have a particularly stable and low-solubility polymorph of this compound.[1][3] | Consider sourcing niclosamide from a different supplier if solubility issues persist. |
| Insufficient time for dissolution | Dissolution may be slow. | Allow for longer stirring or agitation times. |
Issue: After dissolving in an organic solvent and diluting into an aqueous medium, my niclosamide precipitates.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation and precipitation | The final concentration in the aqueous medium is above the solubility limit at that pH. | Reduce the final concentration or increase the pH of the aqueous medium. |
| Solvent shock | Rapid addition of the organic stock to the aqueous phase can cause localized supersaturation and precipitation. | Add the organic stock solution drop-wise to the aqueous medium while vortexing or stirring vigorously.[5] |
| Change in polymorphic form | The solvent may induce a transformation to a less soluble form.[4] | Characterize the precipitate to determine its form. Consider using a different co-solvent system. |
Data Summary
Table 1: Solubility of Niclosamide in Various Solvents at 323.15 K (50°C)
| Solvent | Mole Fraction Solubility (x 10⁻³) |
| PEG 400 | 1.103 |
| PEG 200 | 0.5272 |
| 1-Butanol | 0.3047 |
| 2-Propanol | 0.242 |
| Ethanol | 0.166 |
| DMSO | 0.152 |
| Methanol | 0.0778 |
| Water | 0.000327 |
| Data adapted from a 2022 study on the thermodynamic equilibrium solubility of niclosamide.[4] |
Table 2: pH-Dependent Aqueous Solubility of Niclosamide at 20°C
| pH | Supernatant Concentration (µM) |
| 3.66 | 2.53 |
| 7.63 | 32.0 |
| 8.26 | 68.0 |
| 8.57 | 124.5 |
| 9.2 | 300.0 |
| 9.63 | 703.0 |
| Data is for the "AKSci-polymorph" and illustrates the significant increase in solubility with pH.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
Sonicator bath
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath at room temperature. Sonicate in short bursts (e.g., 2 cycles of 10 seconds each) until the powder dissolves.[10]
-
For higher concentrations in ethanol (e.g., 25 mM), gentle warming to 37°C may be necessary.[9][10]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Protocol 2: Preparation of an Aqueous Niclosamide Solution using Solvent Exchange
-
Objective: To prepare a supersaturated aqueous solution of niclosamide for experimental use.
-
Materials:
-
Concentrated ethanolic niclosamide stock solution (from Protocol 1)
-
Aqueous buffer at the desired pH (e.g., pH 8.5)
-
Magnetic stirrer and stir bar
-
Micropipette
-
-
Procedure:
-
Place the desired volume of aqueous buffer in a sterile container with a magnetic stir bar.
-
Begin stirring the buffer at a moderate speed.
-
Using a micropipette, slowly inject the concentrated ethanolic niclosamide solution into the vortex of the stirring buffer. This rapid dilution into an "anti-solvent" helps to keep niclosamide in solution.[1]
-
Allow the solution to stir for a few minutes to ensure homogeneity.
-
If a precipitate forms over time, it indicates that the solution has equilibrated to a lower, more stable concentration. For experiments requiring a high initial concentration, use the solution shortly after preparation.
-
Visual Guides
References
- 1. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. toku-e.com [toku-e.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 13. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
Troubleshooting niclosamide monohydrate precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niclosamide monohydrate. The following information is intended to help you overcome challenges related to its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Niclosamide has poor aqueous solubility, which is a primary reason for its precipitation in cell culture media.[1] Several factors can contribute to this issue:
-
Solvent and Final Concentration: The choice of solvent for the stock solution and the final working concentration in the media are critical. High concentrations of niclosamide, even if initially dissolved in a solvent like DMSO, can precipitate when diluted into the aqueous environment of the cell culture medium.[2][3]
-
pH of the Medium: Niclosamide's solubility is highly dependent on pH. Its solubility significantly increases at a higher pH (alkaline conditions).[4][5][6][7] Standard cell culture media are typically buffered around pH 7.2-7.4, where niclosamide solubility is limited.
-
Temperature: Temperature shifts, such as moving from a warmer dissolving temperature to the incubator temperature, can affect solubility and lead to precipitation.[8][9]
-
Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can sometimes lead to the precipitation of a compound.[10]
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, it will lead to immediate precipitation upon dilution.
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing niclosamide stock solutions for cell culture.[2][11] Ethanol can also be used.[2][11] It is crucial to ensure the niclosamide is fully dissolved in the solvent before further dilution.
Q3: What is a safe concentration of DMSO in the final cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as DMSO can be toxic to cells at higher concentrations.[12] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I increase the solubility of niclosamide in my cell culture experiments?
A4: Increasing the pH of the solvent can significantly increase the solubility of niclosamide.[4][6][7] However, altering the pH of your cell culture medium can impact cell health and experimental outcomes. A more practical approach is to optimize the preparation of your stock solution and the method of its dilution into the media.
Q5: How should I store my niclosamide stock solution?
A5: Niclosamide stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term stability.[2][11] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[11] Niclosamide is also photosensitive and should be protected from light.[8]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Yellow precipitate or cloudiness observed in the cell culture medium after adding niclosamide.
Step 1: Review Your Stock Solution Preparation
-
Action: Ensure your this compound is completely dissolved in the solvent (e.g., DMSO) before any dilution.
-
Tip: Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.[13] Sonication can also be an effective method to ensure complete dissolution.[2]
Step 2: Check the Final Concentration of Niclosamide and Solvent
-
Action: Verify that the final concentration of niclosamide in your cell culture medium is within a soluble range.
-
Tip: If you are observing precipitation, try lowering the final concentration of niclosamide. Also, ensure the final DMSO concentration is not exceeding 0.5%.
Step 3: Optimize the Dilution Method
-
Action: The way you dilute your stock solution into the medium can significantly impact precipitation.
-
Recommended Protocol:
-
Pre-warm the cell culture medium to 37°C.
-
Add the required volume of the niclosamide stock solution drop-wise to the pre-warmed medium while gently swirling the tube/flask.
-
Do not add the medium directly to the concentrated stock solution.
-
Step 4: Consider the pH of Your System
-
Action: While modifying the pH of the entire culture medium is generally not advisable, understanding the pH-solubility profile of niclosamide is crucial.
-
Insight: The inherent buffering capacity of your cell culture medium will dictate the final pH. Standard media (pH ~7.4) will have lower solubility for niclosamide compared to more alkaline solutions.[4][5][6][7]
Step 5: Perform a Solubility Test
-
Action: Before treating your cells, perform a small-scale solubility test.
-
Protocol: Prepare the final dilution of niclosamide in your cell culture medium in a separate tube and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Observe for any precipitation over time.
Troubleshooting Flowchart
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. academic.oup.com [academic.oup.com]
Optimizing niclosamide monohydrate concentration for IC50 determination
This guide provides troubleshooting advice and frequently asked questions for researchers using niclosamide monohydrate, with a focus on optimizing concentration ranges for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of niclosamide.[1][2][3] Ethanol can also be used, but niclosamide is generally more soluble in DMSO.[1] For a 10 mM stock solution, you can dissolve niclosamide in DMSO.[1][4] Some suppliers suggest that for a 15 mM stock, 5 mg of niclosamide powder can be reconstituted in 1.02 ml of DMSO.[2]
Q2: How should I prepare a high-concentration stock solution?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to your desired high concentration (e.g., 10-20 mM). Gentle warming to 37°C and sonication can aid in complete dissolution.[1][5] Always use a high-purity, anhydrous grade of DMSO to minimize moisture that could affect compound stability and solubility.
Q3: My niclosamide solution is precipitating when I dilute it in my aqueous cell culture medium. What's wrong?
A3: This is a common issue due to the low aqueous solubility of niclosamide.[4][6] Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous buffer or medium, causing the compound to crash out of solution.[1] To prevent this, ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) and perform serial dilutions carefully, ensuring thorough mixing at each step.
Q4: What is a good starting concentration range for an IC50 experiment with niclosamide?
A4: The IC50 of niclosamide is highly cell-line dependent, but typically falls within the low micromolar range. Published IC50 values range from approximately 0.12 µM to 2.60 µM in various cancer cell lines.[7][8] For an initial experiment, it is advisable to test a broad concentration range, for example, from 0.01 µM to 100 µM, using a semi-log dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1, 0.03, 0.01 µM). This will help identify the dynamic range of your specific cell model.
Q5: How should I store niclosamide solutions?
A5: Lyophilized niclosamide powder should be stored at room temperature or as specified by the manufacturer, protected from light.[2][9] Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][5] Stock solutions in DMSO are typically stable for up to 3 months at -20°C.[2] It is not recommended to store aqueous dilutions for more than one day.[10][11]
Data Summary Tables
Table 1: Solubility of Niclosamide in Common Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | ~10-15 mM (3.26-14 mg/ml) | [2] |
| Ethanol | ~25 mM (8.15 mg/ml) | |
| Methanol:Acetone (1:1) | ~50 mg/ml | [1] |
| Water | Very low (~1.87-40.4 µM) | [6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/ml | [10] |
Table 2: Example Serial Dilution Scheme for IC50 Determination
| Step | Action | Description |
| 1 | Prepare Master Stock | Dissolve Niclosamide in 100% DMSO to create a 10 mM stock solution. |
| 2 | Create Highest Concentration Working Stock | Dilute the 10 mM Master Stock in cell culture medium to create the highest concentration for your assay (e.g., 200 µM). Note: The DMSO concentration should be twice the desired final concentration (e.g., 1% if the final is 0.5%). |
| 3 | Plate Cells | Seed cells in a 96-well plate at the desired density and allow them to adhere overnight. |
| 4 | Prepare Serial Dilutions | Perform 2-fold or 3-fold serial dilutions from the highest concentration working stock directly in a separate dilution plate. |
| 5 | Treat Cells | Add an equal volume of the serially diluted drug solutions to the corresponding wells of the cell plate. This will halve the drug and DMSO concentrations to their final desired values. |
| 6 | Incubate & Assay | Incubate for the desired time (e.g., 24, 48, 72 hours) and then perform a cell viability assay (e.g., MTT, CellTiter-Glo®). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (MW: ~345.13 g/mol ) required. For 1 ml of a 10 mM stock, you will need 3.45 mg.
-
Weigh Compound: Carefully weigh the calculated amount of niclosamide powder in a microcentrifuge tube.
-
Add Solvent: Add 1 ml of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the powder is completely dissolved.
-
Store: Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.
Protocol 2: IC50 Determination Workflow
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Preparation: Prepare a 2X concentration series of niclosamide in your cell culture medium from your DMSO stock. For example, if your final highest concentration is 10 µM, prepare a 20 µM solution. The DMSO concentration in this 2X series should not exceed 1%.
-
Serial Dilution: In a separate 96-well dilution plate, perform serial dilutions (e.g., 1:2 or 1:3) of the 2X niclosamide solution with cell culture medium containing the same percentage of DMSO.
-
Cell Treatment: Remove the old medium from the cell plate and add the prepared drug dilutions. Also include "vehicle control" wells containing medium with the same final DMSO concentration as the treated wells and "no treatment" control wells with only medium.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 48 hours).
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Read the plate using a plate reader. Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the normalized response versus the log of the drug concentration and fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value.[12]
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 3. nbinno.com [nbinno.com]
- 4. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
Niclosamide monohydrate light sensitivity and storage conditions
This guide provides essential information, troubleshooting advice, and handling protocols for researchers, scientists, and drug development professionals working with niclosamide monohydrate, focusing on its light sensitivity and storage requirements.
Frequently Asked Questions (FAQs)
Q1: What is niclosamide and why is its stability a critical concern?
Niclosamide is a potent anthelmintic drug that has gained significant interest for other applications, including antiviral and anticancer research.[1][2] Its stability is a critical factor because degradation can lead to a loss of potency, altered efficacy, and the formation of potentially toxic byproducts, which can compromise experimental results and patient safety.[3][4] The drug's susceptibility to degradation under various conditions, such as light, pH, and moisture, dictates its storage, formulation, and handling requirements.[5]
Q2: Is this compound sensitive to light?
Yes, niclosamide is a photosensitive compound.[2][5] It degrades upon exposure to both natural sunlight and artificial ultraviolet (UV) light.[2][5] This photodegradation leads to the formation of breakdown products, emphasizing the need to protect all niclosamide-containing materials and solutions from light during storage and experimentation.[3][5]
Q3: What are the official recommended storage conditions for this compound?
To ensure its stability, this compound should be handled and stored with the following precautions:
-
Light Protection: Store the compound in light-resistant containers, such as amber glass vials.[3][4][6] For maximum protection, the primary container can be kept inside its original packaging or wrapped in aluminum foil.[3][4]
-
Temperature: It is recommended to store the compound at a temperature below 30°C.[7] While stable to heat under dry conditions, it decomposes under UV irradiation.[7]
-
Moisture and Humidity: Niclosamide tablets are sensitive to moisture.[7] In aqueous environments, the anhydrous form of niclosamide can convert to a monohydrate form, which may lead to caking in suspensions.[8] It is crucial to store the solid compound in a dry environment.
Q4: What happens when niclosamide is exposed to light or alkaline conditions?
Exposure to light (photodegradation) or alkaline conditions (hydrolysis) causes niclosamide to break down. The primary degradation pathway involves the hydrolytic cleavage of the amide bond.[2] This process yields two main degradation products: 2-chloro-4-nitroaniline (a yellow-colored compound) and 5-chlorosalicylic acid .[2][5]
Q5: How does pH affect the stability and solubility of niclosamide?
Niclosamide's stability is highly pH-dependent. It is relatively stable in acidic to neutral solutions (pH 1-7) but degrades rapidly in alkaline conditions (pH above 8).[2][9] The rate of hydrolysis increases as the pH rises.[5] To maintain the stability of niclosamide in liquid formulations, it is advisable to keep the pH below 4.[5] Conversely, its aqueous solubility increases significantly with a rise in pH, from approximately 2.5 µM at pH 3.66 to over 640 µM at pH 9.5.[10][11]
Q6: Are there different physical forms of this compound?
Yes, niclosamide can exist in multiple solid forms, including an anhydrous state, two distinct monohydrate polymorphs (referred to as HA and HB), and various solvates.[1][12] These different forms can have varying physical properties, including solubility and stability.[10] The monohydrate form HA can transform into the more stable HB form over time in aqueous suspensions.[12] These forms can also be converted to the anhydrous form upon dehydration.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| My niclosamide solution has turned yellow. | Alkaline Hydrolysis or Photodegradation: The yellow color is characteristic of the degradation product 2-chloro-4-nitroaniline, which forms under high pH or upon light exposure.[2][5] | 1. Verify the pH of your solution; niclosamide degrades rapidly at pH > 8.[9] 2. Ensure the solution was prepared and stored with complete protection from light (e.g., in amber vials, wrapped in foil). 3. Prepare fresh solution using appropriate light-protected and pH-controlled conditions. |
| I'm seeing unexpected peaks in my HPLC/LC-MS analysis. | Compound Degradation: New peaks likely correspond to degradation products like 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[2][5] | 1. Review your sample preparation and storage procedures against the recommended stability conditions (light, temperature, pH). 2. Run a forced degradation study (e.g., expose a sample to UV light or high pH) to confirm the identity of the degradation peaks. 3. Always use freshly prepared solutions for analysis and keep them protected from light. |
| I'm observing low potency or inconsistent results in my assays. | Loss of Active Compound: This is a direct consequence of degradation due to improper storage or handling.[3] Polymorphic Conversion: Different polymorphs of niclosamide have different solubilities and dissolution rates, which can affect bioavailability in assays.[10] | 1. Confirm the integrity of your stock material. If degradation is suspected, use a new, properly stored batch. 2. Ensure all experimental steps, from weighing to final analysis, are performed under subdued or amber light.[4][13] 3. Be aware of the solvent system used, as it can promote conversion between anhydrous, monohydrate, and solvate forms.[8][12] |
| The solid niclosamide powder is caked or clumpy. | Moisture Absorption: Niclosamide is sensitive to moisture and can convert from the anhydrous to the monohydrate form, a common cause of caking in suspensions and powders.[7][8] | 1. Store solid niclosamide in a desiccator or a tightly sealed container in a low-humidity environment. 2. If working with suspensions, be aware of potential polymorphic transformations over time.[12] |
Quantitative Data and Protocols
Data Presentation
Table 1: Summary of Niclosamide Stability Under Various Conditions
| Condition | Effect on this compound | Recommendation / Finding | Reference(s) |
| UV Light / Sunlight | Causes rapid degradation (photolysis). | Always protect from light using amber glassware or foil. | [2][5][7] |
| Temperature | Stable up to 30°C. Rapid degradation observed at high temperatures (70-100°C). | Store at controlled room temperature (<30°C). Avoid freezing. | [5][7] |
| pH (Aqueous Solution) | Stable at pH < 7. Rapid hydrolysis occurs at pH > 8. | For solutions, maintain pH below 7 for stability. | [2][5][9] |
| Humidity / Moisture | Can absorb water, leading to conversion from anhydrous to monohydrate forms and caking. | Store solid compound in a dry/desiccated environment. | [7][8] |
Table 2: Solubility of Niclosamide in Common Solvents at 323.15 K (50°C)
| Solvent | Mole Fraction Solubility (x 10⁻³) |
| PEG400 | 1.103 |
| PEG200 | 0.527 |
| 1-butanol | 0.305 |
| 2-propanol | 0.242 |
| Ethanol | 0.166 |
| DMSO | 0.152 |
| Methanol | 0.078 |
| Water | 0.0003 |
| Data extracted from a study on niclosamide solubility. Note that this data is for the anhydrous form, but provides a useful reference for solvent selection.[14] |
Experimental Protocols
Protocol 1: General Handling and Preparation of Niclosamide Solutions
This protocol is designed to minimize degradation during routine experimental use.
-
Environment Setup:
-
Weighing:
-
Retrieve the niclosamide container from its storage location.
-
Weigh the required amount of powder quickly and immediately return the stock container to its proper storage. Do not leave the stock container on the bench.
-
-
Dissolution:
-
Use amber-colored volumetric flasks or glass vials for preparing solutions.[6]
-
If amber glassware is unavailable, wrap the exterior of clear glassware completely with aluminum foil.
-
Add the appropriate solvent (e.g., DMSO, Ethanol) to the weighed niclosamide and mix until fully dissolved.
-
-
Storage of Solutions:
-
Store stock and working solutions in the prepared amber or foil-wrapped vials.
-
Clearly label each container with the compound name, concentration, date, and a "LIGHT SENSITIVE" warning.
-
For short-term storage, refrigerate as appropriate, but consult solubility data to avoid precipitation. For long-term storage, aliquot and freeze at -20°C or -80°C, protected from light.
-
Protocol 2: Method for Preparation of this compound Polymorphs
This protocol is for researchers needing to generate specific monohydrate forms for study.[1][15]
-
Preparation of Monohydrate Form HA:
-
Add 150 mg of niclosamide to 50 mL of ultrapure water and heat with stirring for 15 minutes.
-
Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration.
-
Allow the solid to air dry under ambient conditions.
-
Place the dried material into 50 mL of acetone and heat in a water bath with stirring until completely dissolved.
-
Transfer the solution to a petri dish, cover with punctured parafilm, and leave at room temperature. Crystals should appear within 5-7 days.
-
-
Preparation of Monohydrate Form HB:
-
Dissolve 150 mg of niclosamide in 50 mL of ethyl acetate by heating in a hot water bath with stirring.
-
Transfer the solution to a petri dish, cover with punctured parafilm, and maintain at room temperature. Crystals should appear after 11-14 days.
-
Diagrams and Workflows
Caption: Degradation pathway of niclosamide under light or alkaline conditions.
Caption: Workflow for handling and storing this compound.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Comparison of the physical and chemical stability of niclosamide crystal forms in aqueous versus nonaqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dehydration of this compound Polymorphs: Different Mechanistic Pathways to the Same Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Niclosamide Monohydrate Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of niclosamide monohydrate in non-cancerous cell lines.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with this compound, focusing on unexpected or high cytotoxicity in non-cancerous cells.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity in non-cancerous control cell lines at expected therapeutic concentrations. | 1. Compound Precipitation: Niclosamide has low aqueous solubility and can precipitate in culture media, leading to inconsistent concentrations and localized high doses. 2. Incorrect Concentration Calculation: Errors in calculating the final concentration of the working solution. 3. Cell Line Sensitivity: The specific non-cancerous cell line being used may be particularly sensitive to niclosamide's off-target effects. | 1. Solubility Enhancement: Prepare a high-concentration stock solution in DMSO. When diluting to the final concentration in culture media, add the stock solution dropwise while vortexing the media to ensure proper mixing and minimize precipitation. Visually inspect for precipitates under a microscope. 2. Verify Calculations: Double-check all dilution calculations. It is advisable to have a second researcher verify the calculations. 3. Cell Line Titration: Perform a dose-response curve for each new non-cancerous cell line to determine its specific IC50 value. |
| Inconsistent results between replicate wells or experiments. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to increased compound concentration. 3. Incomplete Dissolution of Formazan Crystals (MTT/MTS assays): This can lead to artificially low absorbance readings. | 1. Proper Cell Seeding Technique: Ensure the cell suspension is homogenous before and during seeding. Pipette carefully and consistently into the center of each well. 2. Minimize Edge Effects: Avoid using the outermost wells of the microplate for data collection. Fill these wells with sterile PBS or media to maintain humidity. 3. Ensure Complete Solubilization: After adding the solubilization buffer, place the plate on an orbital shaker for at least 15 minutes to ensure all formazan crystals are dissolved. Visually confirm dissolution under a microscope. |
| Low signal or no dose-dependent effect observed. | 1. Cell Density Too Low: Insufficient number of viable cells to produce a detectable signal. 2. Incorrect Assay Wavelength: Reading the absorbance at a suboptimal wavelength for the specific assay. 3. Short Incubation Time: The incubation period with niclosamide may not be long enough to induce a cytotoxic effect. | 1. Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Confirm Wavelength: Refer to the manufacturer's protocol for the correct absorbance wavelength for your specific cytotoxicity assay kit. 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic effect. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 of this compound in non-cancerous cell lines?
A1: The 50% inhibitory concentration (IC50) of niclosamide can vary significantly depending on the cell line and the duration of exposure. It is crucial to determine the IC50 empirically for your specific non-cancerous cell line. However, published data for niclosamide provide a general reference range.
Table 1: Reported IC50 Values of Niclosamide in Various Non-Cancerous Cell Lines
| Cell Line | Organism | Cell Type | Exposure Time | IC50 (µM) | Reference |
| MEF | Mouse | Embryonic Fibroblast | 72 h | 4.54 | [1] |
| NHFB | Human | Normal Human Fibroblast | 72 h | 5.78 | [1] |
| Bone Marrow Cells | Human | N/A | 72 h | 9.00 ± 4.87 | [1] |
| VeroE6 | Monkey | Kidney Epithelial | 72 h | 1.05 | [2] |
Q2: What are the primary mechanisms of niclosamide-induced cytotoxicity in non-cancerous cells?
A2: Niclosamide is known to have multiple mechanisms of action that can contribute to cytotoxicity in both cancerous and non-cancerous cells. The primary mechanism is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts ATP production and increases reactive oxygen species (ROS), leading to cellular stress and apoptosis. Additionally, niclosamide can inhibit several key signaling pathways that are also involved in normal cell function.
Q3: How can I mitigate the off-target cytotoxicity of this compound in my experiments?
A3: Mitigating off-target cytotoxicity is essential for evaluating the specific effects of niclosamide. Here are some experimental strategies:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of niclosamide that elicits the desired effect in your cancer cell line of interest and use a concentration below the IC50 for your non-cancerous control cells.
-
Co-treatment with Antioxidants: Since niclosamide induces ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to reduce off-target cytotoxicity.
-
Time-Limited Exposure: Reduce the duration of niclosamide exposure. A shorter treatment time may be sufficient to observe the desired effect in cancer cells while minimizing damage to non-cancerous cells.[2]
-
Use of Niclosamide Analogs: Several analogs of niclosamide have been developed with potentially reduced cytotoxicity.[3] Investigating these analogs could be a viable alternative.
Q4: My niclosamide solution appears to have a precipitate after dilution in cell culture medium. What should I do?
A4: Niclosamide's poor aqueous solubility is a common issue. To address this:
-
Prepare a fresh stock solution: Ensure your DMSO stock is fully dissolved. Gentle warming may be necessary.
-
Optimize the dilution method: Add the DMSO stock to your pre-warmed culture medium drop-by-drop while gently vortexing or swirling the medium. Avoid adding the stock directly to a small volume of medium.
-
Filter sterilization: After dilution, filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Consider formulation strategies: For in vivo studies or complex in vitro models, exploring formulation strategies such as nanocrystals or liposomes could improve solubility and reduce precipitation.[4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest niclosamide concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared niclosamide solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathways and Workflows
Experimental Workflow for Assessing Niclosamide Cytotoxicity
Caption: Workflow for determining niclosamide cytotoxicity.
Niclosamide's Impact on Key Signaling Pathways
Niclosamide has been shown to modulate several signaling pathways that are crucial for cell survival and proliferation. Understanding these interactions can help in interpreting cytotoxicity data.
Wnt/β-catenin Signaling Pathway
Niclosamide inhibits the Wnt/β-catenin pathway by promoting the degradation of the LRP6 co-receptor and Dishevelled-2, which leads to the destabilization of β-catenin and prevents its translocation to the nucleus to activate target gene transcription.[5][6]
Caption: Niclosamide's inhibition of the Wnt/β-catenin pathway.
mTOR Signaling Pathway
Niclosamide inhibits the mTORC1 signaling complex, which is a central regulator of cell growth, proliferation, and survival.[7] This inhibition can lead to cell cycle arrest and apoptosis.
Caption: Niclosamide's inhibitory effect on the mTOR signaling pathway.
STAT3 Signaling Pathway
Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway. It blocks the phosphorylation and nuclear translocation of STAT3, thereby preventing the transcription of target genes involved in cell survival and proliferation.[8][9][10]
Caption: Niclosamide's inhibition of the STAT3 signaling pathway.
NF-κB Signaling Pathway
Niclosamide can inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm and unable to activate pro-survival gene transcription.[11][12]
Caption: Niclosamide's inhibitory action on the NF-κB pathway.
References
- 1. LDH Cytotoxicity Assay [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Niclosamide Monohydrate and Its Analogs in Therapeutic Research
Niclosamide, a well-established anthelmintic drug, is garnering significant attention for its potential in treating a range of other diseases, including cancer and viral infections.[1][2] This has spurred the development and investigation of numerous niclosamide analogs designed to improve its efficacy, bioavailability, and specificity. This guide provides a comparative overview of the performance of niclosamide monohydrate and its key analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this burgeoning field.
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the in vitro efficacy of niclosamide and its analogs against various cancer cell lines and viruses. These data highlight the comparative potency of these compounds in inhibiting cell proliferation and viral replication.
Table 1: Anticancer Activity of Niclosamide and Analogs
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| Niclosamide | A2780cp20 | Ovarian Cancer | 0.41 - 1.86 | [3] |
| SKOV3Trip2 | Ovarian Cancer | 0.41 - 1.86 | [3] | |
| LNCaP95 | Prostate Cancer | 0.372 | [4] | |
| 22RV1 | Prostate Cancer | 0.284 | [4] | |
| Analog 11 | A2780cp20 | Ovarian Cancer | 0.41 - 1.86 | [3] |
| SKOV3Trip2 | Ovarian Cancer | 0.41 - 1.86 | [3] | |
| Patient Ascites Tumorspheres | Ovarian Cancer | 0.5 - 1.0 | [5] | |
| Analog 32 | A2780cp20 | Ovarian Cancer | 0.41 - 1.86 | [3] |
| SKOV3Trip2 | Ovarian Cancer | 0.41 - 1.86 | [3] | |
| Patient Ascites Tumorspheres | Ovarian Cancer | 0.4 - 3.0 | [5] | |
| Analog B9 | LNCaP95 | Prostate Cancer | 0.130 | [4] |
| 22RV1 | Prostate Cancer | 0.0997 | [4] | |
| Analog B16 | LNCaP95 | Prostate Cancer | 0.113 | [4] |
| 22RV1 | Prostate Cancer | 0.111 | [4] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antiviral Activity of Niclosamide and Analogs
| Compound | Virus | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Niclosamide | SARS-CoV-2 | Vero-E6 | 4.63 | 1.96 | 0.43 | [6] |
| SARS-CoV-2 | Vero E6 | 0.4 | 1.03 | 2.6 | [7] | |
| SARS-CoV | Vero E6 | < 0.1 | - | - | [8] | |
| Analog 21 | SARS-CoV-2 | Vero-E6 | 1.00 | 4.73 | 4.73 | [6] |
| Analog 5 | SARS-CoV-2 | Vero E6 | 0.057 | 1.51 | 26.5 | [7] |
| Analog 6 | SARS-CoV-2 | Vero E6 | 0.39 | - | - | [7] |
| Analog 10 | SARS-CoV-2 | Vero E6 | 0.38 | - | - | [7] |
| Analog 11 | SARS-CoV-2 | Vero E6 | 0.49 | - | - | [7] |
EC50: The half maximal effective concentration, representing the concentration of a drug that is required for 50% of its maximal effect in vitro. CC50: The half maximal cytotoxic concentration, representing the concentration of a drug that causes the death of 50% of viable cells. SI: Selectivity Index, calculated as CC50/EC50, indicating the therapeutic window of a drug.
Key Signaling Pathways and Mechanisms of Action
Niclosamide and its analogs exert their therapeutic effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.[2][9][10] The primary mechanisms include the inhibition of Wnt/β-catenin, mTOR, STAT3, and NF-κB signaling pathways.[1][11]
Studies have demonstrated that niclosamide and its analogs, such as 11 and 32, effectively suppress these pathways in cancer cells.[3] For instance, they have been shown to reduce the levels of phosphorylated LRP6 and total β-catenin in the Wnt pathway.[3] Furthermore, niclosamide has been identified as a potent inhibitor of STAT3 transcriptional activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are overviews of common experimental protocols used in the evaluation of niclosamide and its analogs.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and anti-proliferative effects of the compounds.
-
Objective: To measure the number of viable cells after treatment with niclosamide or its analogs.
-
General Procedure:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds.
-
After a specified incubation period (e.g., 48 or 72 hours), a reagent such as MTT, XTT, or a luminescent cell viability reagent (e.g., CellTiter-Glo) is added.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
IC50 values are calculated from the dose-response curves.[3]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.
-
Objective: To assess the effect of niclosamide and its analogs on the expression levels of proteins involved in key signaling pathways (e.g., β-catenin, p-LRP6, STAT3).[3]
-
General Procedure:
-
Cells are treated with the compounds for a specific duration.
-
Cell lysates are prepared to extract proteins.
-
Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or fluorescence).
-
The signal is captured and quantified to determine the relative protein levels.
-
Flow Cytometry
Flow cytometry is employed to analyze the physical and chemical characteristics of single cells, often used to assess cell cycle distribution and apoptosis.
-
Objective: To determine the percentage of cells in different phases of the cell cycle or undergoing apoptosis following treatment.
-
General Procedure for Cell Cycle Analysis:
-
Treated cells are harvested and fixed (e.g., with ethanol).
-
The cells are then stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
The DNA content of individual cells is measured by a flow cytometer.
-
The distribution of cells in G0/G1, S, and G2/M phases is analyzed.
-
-
General Procedure for Apoptosis Assay:
-
Treated cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like propidium iodide.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Antiviral Assays
These assays are designed to evaluate the ability of compounds to inhibit viral replication.
-
Objective: To determine the concentration of a compound that inhibits viral replication by 50% (EC50).
-
General Procedure (e.g., for SARS-CoV-2):
-
Host cells (e.g., Vero-E6) are seeded in multi-well plates.
-
The cells are pre-treated with different concentrations of the test compounds.
-
The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
After an incubation period (e.g., 24 or 48 hours), the extent of viral replication is quantified. This can be done by measuring the viral cytopathic effect (CPE), quantifying viral RNA by RT-qPCR, or detecting viral proteins by immunofluorescence or ELISA.[6][7]
-
EC50 values are determined from the dose-response curves.
-
Conclusion
Niclosamide and its analogs represent a promising class of compounds with multifaceted therapeutic potential. The data presented here demonstrate that several analogs exhibit enhanced efficacy and improved pharmacological profiles compared to the parent compound, this compound. Analogs like B9 and B16 show superior anti-proliferative activity in prostate cancer models, while analogs 21 and 5 display a better selectivity index against SARS-CoV-2.[4][6][7] The continued exploration of these compounds, guided by a thorough understanding of their mechanisms of action and supported by robust experimental data, is crucial for their successful translation into clinical applications. The detailed comparison and methodologies provided in this guide aim to facilitate these research and development efforts.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]
A Comparative Guide to Niclosamide Monohydrate as a STAT3 Inhibitor
The Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent small-molecule inhibitor of the STAT3 signaling pathway.[5][6] This guide provides a comparative analysis of niclosamide monohydrate's performance against other known STAT3 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is typically initiated by cytokines or growth factors binding to their cell-surface receptors. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[3][7] Phosphorylated STAT3 proteins then form homodimers, translocate from the cytoplasm to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes responsible for cell growth, survival, and proliferation.[1][8]
Comparative Performance of STAT3 Inhibitors
Niclosamide has been shown to potently inhibit STAT3 activation and function.[5] Its performance, particularly concerning its inhibitory concentration and binding affinity, is comparable to or, in some cases, superior to other experimental STAT3 inhibitors. The following tables summarize key quantitative data from studies on various cancer cell lines.
Table 1: Inhibitory Activity of Niclosamide and Alternatives against STAT3
| Compound | Target Domain/Mechanism | IC₅₀ (STAT3 Activity) | Binding Affinity (Kd) | Cell Line | Reference |
| Niclosamide | Inhibits STAT3 phosphorylation (Tyr705) and nuclear translocation.[6][9] Newly identified site spans coiled-coil and DNA-binding domains.[10] | ~0.25 µM (HeLa)[6] | 281 ± 55 µM[10][11] | HeLa, Du145 | [6][10][11] |
| WP1066 | JAK/STAT3 Inhibitor; inhibits STAT3 phosphorylation.[6][9] | 2.43 µM (HeLa)[6] | Not Reported | HeLa | [6] |
| Stattic | SH2 Domain; inhibits STAT3 dimerization and activation.[12] | 5.1 µM (in vitro) | Not Reported | N/A (in vitro) | [12] |
| S3I-201 | SH2 Domain; disrupts STAT3 dimerization.[6] | 86 µM (MCF-7) | 2.74 µM (Analog) | MCF-7 | [6] |
| OPB-51602 | SH2 Domain; prevents dimerization.[4] | ~0.1 µM (Various) | Not Reported | Various | [4] |
Table 2: Cellular Effects of Niclosamide in Cancer Cell Lines with Constitutively Active STAT3
| Cell Line | Cancer Type | Effect | IC₅₀ (Proliferation) | Assay | Reference |
| Du145 | Prostate Cancer | Inhibition of proliferation, colony formation; induces apoptosis and cell cycle arrest. | 0.7 µM | Proliferation Assay | [5] |
| HeLa | Cervical Cancer | Potent inhibition of cellular growth. | Not specified | Growth Assay | [5] |
| A549 | Lung Adenocarcinoma | Potent inhibition of cellular growth. | Not specified | Growth Assay | [5] |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation; induces apoptosis. | Not specified | Proliferation, Flow Cytometry | [13] |
Note: IC₅₀ values can vary significantly based on the cell line and assay conditions.
Experimental Validation Workflow
Validating a compound as a STAT3 inhibitor involves a multi-step process. A typical workflow begins with high-throughput screening to identify potential hits, followed by secondary assays to confirm direct inhibition of STAT3 activity, and finally, functional assays to determine the biological consequences in cancer cells.
Detailed Experimental Protocols
The following are summarized protocols for key experiments used to validate niclosamide's activity as a STAT3 inhibitor.
Western Blot Analysis for STAT3 Phosphorylation
This assay is used to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 protein.
-
Cell Culture and Treatment: Plate cancer cells (e.g., Du145, HepG2) and grow to 70-80% confluency. Treat cells with varying concentrations of niclosamide or a vehicle control (DMSO) for a specified time (e.g., 2 to 24 hours).[5][13]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the band intensities.[5]
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells (e.g., HeLa) with a firefly luciferase reporter plasmid containing STAT3 binding sites (e.g., pLucTKS3) and a Renilla luciferase plasmid (as an internal control for normalization) using a transfection reagent like Lipofectamine 2000.[5]
-
Treatment: After transfection (e.g., 24 hours), treat the cells with different concentrations of niclosamide or other test compounds.
-
Lysis and Measurement: After the treatment period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The relative luciferase units represent the STAT3 transcriptional activity, which is then compared between treated and untreated cells.[5]
Immunofluorescence for STAT3 Nuclear Translocation
This method visualizes the location of STAT3 within the cell.
-
Cell Culture and Treatment: Grow cells (e.g., Du145) on glass coverslips. Serum-starve the cells, then treat with niclosamide (e.g., 1.0 µM for 2 hours) before stimulating with a growth factor like EGF (e.g., 100 ng/mL) to induce STAT3 activation and translocation.[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.1% Triton X-100.
-
Immunostaining: Block with a blocking buffer (e.g., 1% BSA) and then incubate with a primary antibody against STAT3. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, appearing red).
-
Nuclear Staining and Imaging: Stain the cell nuclei with DAPI (appearing blue). Mount the coverslips onto microscope slides.
-
Analysis: Visualize the cells using a confocal laser scanning microscope. In untreated, stimulated cells, STAT3 (red) will co-localize with the nucleus (blue), appearing purple. In niclosamide-treated cells, STAT3 will be retained in the cytoplasm.[5]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell viability and growth.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of niclosamide for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[5]
Comparative Mechanism of Action
STAT3 inhibitors can be broadly classified by their mechanism of action. Niclosamide exhibits a multi-faceted inhibitory profile, distinguishing it from inhibitors that target only a single domain, such as the SH2 domain.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. classic.wikipathways.org [classic.wikipathways.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 13. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 14. pubs.acs.org [pubs.acs.org]
Cross-Validation of Niclosamide Monohydrate's Effect on mTOR Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of niclosamide monohydrate's performance in inhibiting the mTOR signaling pathway against other well-established mTOR inhibitors. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are provided to enable replication and further investigation.
Introduction to mTOR Signaling and this compound
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with specific downstream targets and functions.[1][3] Dysregulation of the mTOR pathway is a common feature in various diseases, including cancer, making it a prime target for therapeutic intervention.[3][4]
Niclosamide, an FDA-approved antihelminthic drug, has been identified as a potent inhibitor of mTORC1 signaling.[4][5][6] Unlike many other mTOR inhibitors, niclosamide's primary mechanism of action is not direct inhibition of the mTOR kinase. Instead, it acts as a protonophore, dissipating the proton gradient of lysosomes.[5][7][8] This leads to a decrease in cytoplasmic pH, which in turn inhibits mTORC1 signaling.[5][7][8] Some studies also suggest that niclosamide can activate AMP-activated protein kinase (AMPK), which can then inhibit mTORC1.[7][9] A key characteristic of niclosamide is its selective inhibition of mTORC1, with little to no direct effect on mTORC2.[5]
Comparative Analysis of mTOR Inhibitors
This section compares the inhibitory activity of this compound with other well-characterized mTOR inhibitors: Rapamycin and Everolimus (first-generation rapalogs) and Torin 1 (a second-generation ATP-competitive inhibitor).
Table 1: Comparison of Mechanistic and Efficacy Data for mTOR Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Effective Concentration | Key Downstream Effects | Reference(s) |
| This compound | mTORC1 | Indirect; dissipates lysosomal proton gradient, lowers cytoplasmic pH; potential AMPK activation. | 1-10 µM (in vitro) | Inhibition of 4E-BP1 and S6K1 phosphorylation. | [5][10] |
| Rapamycin | mTORC1 | Allosteric inhibitor; forms a complex with FKBP12 that binds to the FRB domain of mTOR. | IC50: ~0.5 nM for S6K phosphorylation; ~20 nM for cell proliferation. | Inhibition of S6K1 phosphorylation; partial inhibition of 4E-BP1 phosphorylation. | [1][11][12] |
| Everolimus (RAD001) | mTORC1 | Allosteric inhibitor; rapamycin analog. | Similar to rapamycin. | Inhibition of S6K1 phosphorylation. | [13][14][15][16] |
| Torin 1 | mTORC1 and mTORC2 | ATP-competitive inhibitor; binds to the mTOR kinase domain. | IC50: 2 nM for mTORC1, 10 nM for mTORC2. | Complete inhibition of both S6K1 and 4E-BP1 phosphorylation; inhibition of Akt phosphorylation at Ser473 (mTORC2 target). | [17][18][19][20] |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified mTOR Signaling Pathway
Caption: The mTOR signaling pathway highlighting the points of intervention for Niclosamide, Rapamycin, and Torin 1.
Diagram 2: Experimental Workflow for Cross-Validation
Caption: A typical workflow for the comparative evaluation of mTOR inhibitors.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Proteins
This protocol is essential for determining the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K1 (Thr389), anti-S6K1, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-p-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[21][22]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21][23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[21][23][24]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[25]
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[26]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and the comparator mTOR inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[26][27]
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Conclusion
This compound presents a unique mechanism for mTORC1 inhibition, distinct from classical rapalogs and ATP-competitive inhibitors.[5][7] Its action via altering cellular pH provides an alternative strategy for targeting mTORC1-driven pathologies.[5][8] The comparative data indicates that while rapalogs and Torin 1 offer high potency, niclosamide's different mechanism may be advantageous in specific contexts, potentially overcoming resistance mechanisms associated with direct mTOR kinase inhibitors. The provided experimental protocols offer a framework for researchers to conduct their own cross-validation studies to further elucidate the therapeutic potential of this compound in mTOR-related diseases.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 8. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human immunodeficiency virus type 1 by niclosamide through mTORC1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. invivogen.com [invivogen.com]
- 20. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell viability assay [bio-protocol.org]
- 27. 4.2. Cell Viability Assay [bio-protocol.org]
A Comparative Guide to Niclosamide Monohydrate and Other Anthelmintics in Cancer Research
The repurposing of existing drugs for oncology applications represents a promising strategy to accelerate the development of new cancer therapies. Anthelmintics, a class of drugs traditionally used to treat parasitic worm infections, have garnered significant attention for their potent anti-cancer properties.[1][2] Among these, niclosamide, an FDA-approved antihelminthic, has emerged as a particularly compelling candidate due to its ability to modulate multiple oncogenic pathways.[3][4]
This guide provides an objective comparison of niclosamide monohydrate with other notable anthelmintics being investigated in cancer research, including the benzimidazoles (mebendazole, albendazole), ivermectin, and salinomycin. The comparison focuses on their mechanisms of action, preclinical efficacy, and is supported by experimental data and protocols for key assays.
Niclosamide: The Multi-Pathway Modulator
Niclosamide is a salicylanilide anthelmintic approved by the FDA in 1982 for treating tapeworm infections.[3][5] Its anticancer activity stems from its multifaceted mechanism of action, which, unlike many targeted therapies, engages several crucial signaling pathways simultaneously.[3][6] This broad-spectrum activity makes it a "magic bullet" candidate for cancer therapy.[3]
Mechanism of Action: Niclosamide's primary anti-neoplastic effects are attributed to two core processes:
-
Mitochondrial Uncoupling: It acts as a protonophore, disrupting the mitochondrial proton gradient. This uncouples oxidative phosphorylation, leading to a decrease in intracellular ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][7]
-
Inhibition of Oncogenic Signaling Pathways: Niclosamide has been shown to potently inhibit a host of signaling pathways frequently dysregulated in cancer.[4][8][9] These include:
-
Wnt/β-catenin: By promoting the degradation of the LRP6 co-receptor and downregulating Dishevelled-2 (Dvl2), niclosamide effectively shuts down this pathway, which is critical for cancer stem cell maintenance.[7][10]
-
STAT3: It inhibits the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation and nuclear translocation, thereby blocking the transcription of genes involved in cell survival and proliferation.[6][7]
-
NF-κB: Niclosamide uniquely inhibits IKK, a key kinase in the NF-κB pathway, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.[7] This reduces the expression of anti-apoptotic genes.[7][8]
-
mTOR: The drug inhibits the mTOR signaling pathway, a central regulator of cell growth and metabolism, partly through the activation of AMPK.[3][9]
-
Notch: Niclosamide has been reported to suppress Notch signaling, which is involved in cell proliferation, differentiation, and apoptosis.[4][6]
-
Despite its promising preclinical activity, the clinical application of niclosamide has been hampered by its poor aqueous solubility and low bioavailability.[7] Research into derivatives such as niclosamide ethanolamine (NEN) aims to overcome these pharmacokinetic challenges.[7][11]
Comparative Analysis with Other Anthelmintics
While niclosamide acts on a broad range of signaling networks, other anthelmintics exhibit different, often more targeted, mechanisms of action.
Benzimidazoles (Mebendazole and Albendazole)
Mebendazole (MBZ) and Albendazole (ABZ) are widely used broad-spectrum anthelmintics that have shown significant promise in oncology.[12][13]
-
Primary Mechanism: Unlike niclosamide, their main anticancer effect is the disruption of microtubule polymerization by binding to tubulin.[14][15][16] This action is similar to that of vinca alkaloid chemotherapeutics, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[17][18]
-
Secondary Mechanisms: Beyond microtubule disruption, benzimidazoles have been shown to inhibit angiogenesis, with mebendazole reducing vascular endothelial growth factor (VEGF) expression.[14][19] Albendazole has also been noted to affect STAT3 and STAT5 activation in gastric cancer cells.[20]
-
Comparison Point: The primary distinction lies in the target. Niclosamide modulates complex signaling cascades, whereas benzimidazoles target the fundamental cytoskeletal machinery required for cell division. This makes them potent cytotoxic agents, particularly in rapidly dividing cells.[15]
Salinomycin
Salinomycin is a polyether ionophore antibiotic used as an anti-coccidial agent in veterinary medicine.[21] Its discovery as a potent anti-cancer agent was a landmark in the field of cancer stem cell (CSC) research.
-
Primary Mechanism: Salinomycin's most notable feature is its ability to selectively kill cancer stem cells, which are often resistant to conventional therapies and are a major cause of tumor recurrence.[22][23][24] It is believed to achieve this by interfering with ABC drug transporters, the Wnt/β-catenin pathway, and by increasing intracellular potassium ion concentration.[22][24]
-
Potency: In a foundational study, salinomycin was identified as being over 100 times more potent than the chemotherapeutic drug paclitaxel in eliminating breast cancer stem cells.[21][23]
-
Comparison Point: While both niclosamide and salinomycin can inhibit the Wnt pathway, salinomycin's profound and selective efficacy against the CSC population sets it apart. Niclosamide has a broader effect on the bulk tumor cell population through multiple pathways, whereas salinomycin specifically targets the resilient, self-renewing core of the tumor.[3][22]
Ivermectin
Ivermectin is a widely used anti-parasitic agent with a broad safety profile.[25] Its potential role in cancer therapy is supported by a growing body of preclinical evidence.
-
Primary Mechanism: Ivermectin does not have a single, well-defined mechanism but appears to interact with several targets.[25] It has been shown to inhibit the Wnt-TCF pathway, modulate the Akt/mTOR pathway, induce mitochondrial-mediated apoptosis by increasing reactive oxygen species (ROS), and interact with the PAK-1 protein.[25][26][27]
-
Clinical Status: Despite promising in vitro and in vivo results, clinical evidence for ivermectin's efficacy in treating cancer in humans is currently very limited.[27][28] The doses required to achieve an antitumor effect may be higher than those used for parasitic infections.[28]
-
Comparison Point: Similar to niclosamide, ivermectin appears to be a multi-targeted agent. However, its mechanisms and the specific pathways it modulates are less comprehensively characterized than those of niclosamide. The key difference at present is the more extensive body of research and mechanistic understanding supporting niclosamide's role in specific oncogenic pathways like STAT3 and NF-κB.[3][27]
Quantitative Performance Data
The following tables summarize the in-vitro efficacy of these anthelmintics across various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: Comparative In-Vitro Cytotoxicity (IC50 Values)
| Drug | Cancer Type | Cell Line(s) | Reported IC50 (µM) | Reference(s) |
| Niclosamide | Colorectal Cancer | HCT116, CaCO2 | ~1-5 | [10] |
| Breast Cancer | MCF-7 | ~1-2 | [9] | |
| Ovarian Cancer | SKOV3, HeyA8 | ~1-2.5 | [29] | |
| Prostate Cancer | PC-3, DU145 | ~2-5 | [9] | |
| Mebendazole | Non-Small Cell Lung | A549, H129, H460 | ~0.16 | [14] |
| Melanoma | Multiple Lines | ~0.32 | [30] | |
| Glioblastoma | GL261 (mouse) | 0.24 | [30] | |
| Colon Carcinoma | HT29, SW480 | 0.1 - 0.8 | [14] | |
| Albendazole | Head & Neck (HPV-) | 13 lines | ~0.152 | [18] |
| Ovarian Cancer | OVCAR-3 | ~0.25-1.0 | ||
| Gastric Cancer | AGS, MKN45 | ~0.5-1.0 | [20] | |
| Ivermectin | Colorectal Cancer | SW480, SW1116 | ~5-20 | [26] |
| Breast Cancer | MDA-MB-231 | ~5 | [25] | |
| Salinomycin | Breast Cancer (CSCs) | HMLER-shEcad | ~0.1 (100x > Paclitaxel) | [21][23] |
| Ovarian Cancer (CSCs) | CD133+ cells | Effective at low µM | [31] | |
| Osteosarcoma (CSCs) | Multiple Lines | Effective at low µM |
Note: IC50 values can vary significantly based on the specific cell line and assay conditions.
Experimental Protocols
Reproducible and standardized methodologies are crucial for comparing the efficacy of different compounds. Below are outlines for key experimental protocols frequently cited in the research of these anthelmintics.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity, and is commonly used to determine IC50 values.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of the anthelmintic drug (e.g., Niclosamide, Mebendazole) in the appropriate cell culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins to confirm the effect of a drug on a signaling pathway (e.g., to measure p-STAT3 or β-catenin levels after niclosamide treatment).
-
Protein Extraction: After drug treatment for a desired time, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) and load it onto a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
Summary and Future Perspectives
The repurposing of anthelmintics for cancer therapy is a rapidly evolving field. While all the discussed drugs show significant preclinical promise, they offer distinct advantages and mechanisms.
-
This compound stands out as a broad-spectrum, multi-pathway inhibitor that can simultaneously disrupt several core processes essential for tumor growth and survival.[3] Its development is focused on overcoming bioavailability issues to translate its potent preclinical activity into clinical success.[7]
-
Mebendazole and Albendazole offer a well-understood cytotoxic mechanism through microtubule disruption, similar to established chemotherapeutics but with a potentially favorable safety profile.[12][13]
-
Salinomycin provides a unique and powerful tool to target the highly resilient and problematic cancer stem cell population, addressing a key driver of therapy resistance and relapse.[22][23]
-
Ivermectin is another multi-target agent, though its mechanisms require further elucidation and its clinical efficacy remains to be proven in robust trials.[25][27]
For researchers and drug development professionals, the choice of agent may depend on the specific cancer type, its underlying genetic drivers, and the therapeutic strategy. For instance, cancers driven by aberrant Wnt or STAT3 signaling may be prime candidates for niclosamide.[3] Tumors with high mitotic rates could be susceptible to benzimidazoles,[14] while therapies aimed at preventing recurrence might incorporate a CSC-targeting agent like salinomycin.[22] The future of this field likely lies in rational combination therapies and the development of novel formulations to improve the clinical utility of these promising repurposed drugs.
References
- 1. Anthelmintics for drug repurposing: Opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. niclosamide.org [niclosamide.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Drugs as Expanding Cancer Treatment Palette: Albendazole | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 17. How Mebendazole Could Revolutionize Non-Traditional Cancer Care| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 18. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Albendazole Exhibits Anti-Neoplastic Actions against Gastric Cancer Cells by Affecting STAT3 and STAT5 Activation by Pleiotropic Mechanism(s) [mdpi.com]
- 21. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Salinomycin as a drug for targeting human cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. canceractive.com [canceractive.com]
- 24. Salinomycin as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The multitargeted drug ivermectin: from an antiparasitic agent to a repositioned cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Ivermectin has New Application in Inhibiting Colorectal Cancer Cell Growth [frontiersin.org]
- 27. Ivermectin in Cancer Treatment: Should Healthcare Providers Caution or Explore Its Therapeutic Potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cancer and ivermectin: What people with cancer need to know | Macmillan Cancer Support [macmillan.org.uk]
- 29. researchgate.net [researchgate.net]
- 30. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]
- 31. mdpi.com [mdpi.com]
Comparative Analysis of Niclosamide Monohydrate Polymorphs' Bioactivity: A Guide for Researchers
This guide provides a comprehensive comparison of the known properties of niclosamide monohydrate polymorphs, details the established bioactivity of niclosamide in cancer models, and presents relevant experimental protocols to facilitate further research in this area. It is important to note that the majority of published bioactivity studies on niclosamide do not specify the polymorphic form used.
Physicochemical Properties of Niclosamide Polymorphs
The different crystalline arrangements of niclosamide polymorphs result in varied physical properties, which can significantly impact their handling, formulation, and ultimately, their therapeutic efficacy. The solubility of the different forms generally follows the order: anhydrous > monohydrate HA > monohydrate HB.[1] This suggests that the less stable forms are more soluble.
| Property | Niclosamide Anhydrate | This compound HA | This compound HB | Amorphous Solid Dispersion | Reference(s) |
| Water Solubility | ~13.32 µg/mL | ~0.96 µg/mL | ~0.61 µg/mL | ~60-fold increase vs. crystalline | [2] |
| Stability | High affinity for water; can convert to monohydrate | Less stable than HB | Most stable monohydrate form | Less stable than crystalline forms | [1][3] |
| Preparation | Heating of niclosamide raw material | Recrystallization from acetone | Recrystallization from ethyl acetate | Hot-melt extrusion with a polymer | [2][4] |
Anticancer Bioactivity of Niclosamide
Niclosamide has been shown to exhibit potent anticancer effects across a variety of cancer types by modulating multiple oncogenic signaling pathways. The primary mechanisms of action involve the inhibition of the Wnt/β-catenin and STAT3 signaling pathways, leading to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[5][6][7]
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is often dysregulated in cancer. Niclosamide has been demonstrated to inhibit this pathway through multiple mechanisms:
-
Downregulation of LRP6: Niclosamide suppresses the expression and phosphorylation of the Wnt co-receptor LRP6.[6]
-
Promotion of Frizzled1 Internalization: It enhances the internalization of the Frizzled1 receptor.
-
Reduction of Dishevelled-2 Levels: Niclosamide treatment leads to a decrease in the levels of the downstream signaling protein Dishevelled-2.
-
Inhibition of β-catenin Accumulation: By targeting upstream components, niclosamide prevents the accumulation of β-catenin in the cytoplasm, a key step in pathway activation.[6]
The inhibition of the Wnt/β-catenin pathway by niclosamide has been observed in various cancer cell lines, including those from colorectal, prostate, and breast cancers.[6]
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway:
-
Inhibition of STAT3 Phosphorylation: Niclosamide blocks the phosphorylation of STAT3 at Tyr705, which is essential for its activation.[7]
-
Suppression of Downstream Target Genes: This inhibition leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and survivin.[7]
The suppression of STAT3 signaling by niclosamide has been demonstrated in hepatocellular carcinoma and other cancer cells, leading to reduced cell viability and enhanced sensitivity to other chemotherapeutic agents.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of niclosamide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HepG2, QGY-7703, SMMC-7721) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.[7]
-
Treatment: Cells are treated with various concentrations of niclosamide (or its different polymorphic forms) for specified time periods (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[7]
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with niclosamide, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Mcl-1, survivin, β-catenin, LRP6) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
TOPflash Reporter Assay for Wnt/β-catenin Signaling
-
Transfection: Cells are co-transfected with the TOPflash (or FOPflash as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, the transfected cells are treated with niclosamide.
-
Luciferase Assay: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect on Wnt/β-catenin signaling.
Visualizations
To aid in the understanding of the complex biological processes and experimental procedures, the following diagrams have been generated.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by niclosamide.
Caption: Inhibition of the STAT3 signaling pathway by niclosamide.
Caption: General experimental workflow for comparing polymorph bioactivity.
References
- 1. Dehydration of this compound Polymorphs: Different Mechanistic Pathways to the Same Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydration of this compound Polymorphs: Different Mechanistic Pathways to the Same Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 7. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 8. researchgate.net [researchgate.net]
Synergistic Anti-Cancer Effects of Niclosamide Monohydrate in Combination Therapies
An Objective Comparison of Niclosamide Monohydrate's Performance with Alternative Chemotherapeutics Supported by Experimental Data
The repurposing of existing drugs with well-established safety profiles offers a promising and accelerated route to novel cancer therapies. Niclosamide, an FDA-approved antihelminthic agent, has garnered significant attention for its potent anti-cancer properties. This guide delves into the synergistic effects observed when this compound is combined with conventional chemotherapeutic agents, providing a comparative analysis for researchers, scientists, and drug development professionals. The evidence presented herein demonstrates that niclosamide, when used in combination, can enhance the efficacy of standard treatments, overcome drug resistance, and reduce required dosages, thereby potentially mitigating toxicity.
Quantitative Analysis of Synergistic Combinations
The synergistic potential of this compound with various chemotherapeutics has been rigorously evaluated across multiple cancer cell lines. The combination index (CI), a quantitative measure of drug interaction, is a key metric where CI < 1 indicates synergy, CI = 1 denotes an additive effect, and CI > 1 signifies antagonism.
| Cancer Type | Combination Drug | Cell Line | Key Findings | Combination Index (CI) | Reference |
| Breast Cancer | Doxorubicin | MDA-MB-231, SKBR3, MCF7 | Enhanced apoptosis and cell death in triple-negative, HER2-positive, and hormone receptor-positive breast cancer cells. | Synergistic at multiple concentrations | [1][2] |
| Breast Cancer | Cisplatin | BT474 (cisplatin-resistant) | Reversed cisplatin resistance, inhibited cell growth, invasion, and epithelial-mesenchymal transition (EMT). | < 1 | [3][4] |
| Breast Cancer (TNBC) | Paclitaxel | MDA-MB-231 | Synergistic inhibition of cell proliferation and migration, and induction of apoptosis. | Synergistic | [5] |
| Lung Cancer | Cisplatin | A549/DDP (cisplatin-resistant) | Enhanced cytotoxicity and apoptosis in cisplatin-resistant cells. | < 1 | [6][7] |
| Esophageal Cancer | Paclitaxel | Paclitaxel-resistant cells | Overcame paclitaxel resistance by inhibiting the Wnt/β-catenin pathway. | Synergistic | [8] |
| Cervical Cancer | Paclitaxel | HeLa, SiHa, C33A, CaSki | Sensitized cervical cancer cells to paclitaxel through oxidative stress-mediated mTOR inhibition. | Synergistic | [9] |
| Colon Cancer | Erlotinib | HCT116, SW620 | Synergistically induced apoptosis and inhibited cell proliferation. | Synergistic | [10] |
| Head and Neck Cancer | Erlotinib | Tu212, Tu686 | Synergistically repressed cancer growth in vitro and in vivo by inhibiting STAT3. | Synergistic | [11] |
| Renal Cell Carcinoma | Sorafenib | 786-O, ACHN | Synergistically suppressed cell proliferation and survival. | Synergistic | [12] |
| Pancreatic Cancer | Gemcitabine | PANC-1, MIA PaCa-2 | Significantly inhibited tumorigenesis, induced apoptosis, and cell cycle arrest. | Synergistic | [13] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the assessment of niclosamide's synergistic effects.
Cell Viability Assay (MTT/WST-1/Cell Counting Kit-8)
This assay is fundamental in determining the cytotoxic effects of niclosamide and its combination partners on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the chemotherapeutic agent alone, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing a tetrazolium salt-based reagent (e.g., MTT, WST-1, or CCK-8). The plates are then incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined, and the Combination Index (CI) is calculated using software like CompuSyn to assess synergy.[6][7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis (programmed cell death) induced by the drug combinations.
-
Cell Treatment: Cells are treated with niclosamide, the chemotherapeutic agent, or the combination for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: The percentage of apoptotic cells in each treatment group is quantified to determine the pro-apoptotic efficacy of the combination therapy.[6][7][14]
Western Blot Analysis
This technique is employed to investigate the molecular mechanisms underlying the synergistic effects by detecting changes in protein expression within key signaling pathways.
-
Protein Extraction: Following drug treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., β-catenin, p-STAT3, cleaved caspase-3).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatment groups.[4][6]
Signaling Pathways and Mechanisms of Action
Niclosamide's synergistic activity stems from its ability to modulate multiple oncogenic signaling pathways, thereby sensitizing cancer cells to the effects of other chemotherapeutics.
Caption: Niclosamide's multi-targeted inhibition of key oncogenic pathways.
The Wnt/β-catenin signaling pathway, frequently hyperactivated in various cancers, is a primary target of niclosamide.[1][2][15] By inhibiting this pathway, niclosamide can suppress cancer stem cell properties and reverse chemoresistance.[8] Similarly, niclosamide's inhibition of the STAT3 signaling pathway has been shown to overcome resistance to EGFR inhibitors like erlotinib in head and neck and colon cancers.[10][11] Furthermore, niclosamide can induce reactive oxygen species (ROS) and inhibit the mTOR pathway, leading to cell cycle arrest and apoptosis, which complements the cytotoxic mechanisms of many chemotherapeutic drugs.[1][9]
Experimental Workflow for Synergy Assessment
A typical workflow to evaluate the synergistic effects of this compound with another chemotherapeutic agent is outlined below.
Caption: A generalized workflow for in vitro and in vivo synergy studies.
This systematic approach ensures a comprehensive evaluation, from initial cell-based screening to mechanistic elucidation and eventual validation in animal models. The in vivo studies are crucial for confirming the therapeutic potential of the combination in a more complex biological system.[8][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined chemotherapy for triple negative breast cancer treatment by paclitaxel and niclosamide nanocrystals loaded thermosensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Wnt/β-catenin by anthelmintic drug niclosamide overcomes paclitaxel resistance in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthelminthic drug niclosamide sensitizes the responsiveness of cervical cancer cells to paclitaxel via oxidative stress-mediated mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 by niclosamide synergizes with erlotinib against head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Niclosamide Exhibits Potent Anticancer Activity and Synergizes with Sorafenib in Human Renal Cell Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy of niclosamide with gemcitabine inhibited cell proliferation and apoptosis via Wnt/β-catenin/c-Myc signaling pathway by inducing β-catenin ubiquitination in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Niclosamide Monohydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Niclosamide monohydrate. It outlines procedural, step-by-step guidance for safe handling, emergency response, and disposal.
Hazard Summary and Personal Protective Equipment
This compound requires careful handling due to its potential hazards. A formulation containing 50% Niclosamide is classified as harmful if swallowed, may cause cancer by inhalation, and causes damage to organs (lungs) through prolonged or repeated exposure if inhaled[1][2]. It is also very toxic to aquatic life, with long-lasting effects[3][4]. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
| Operation/Situation | Required Personal Protective Equipment (PPE) |
| Receiving & Unpacking | Chemotherapy-rated gloves, disposable gown, shoe covers. A full-face, powered air purifying respirator (PAPR) is recommended until it is confirmed that no breakage or spillage occurred during transport[5]. |
| Routine Handling & Weighing | Eye/Face Protection: Tightly fitting safety goggles with side-shields[4][6]. A face shield should be worn if there is a splash risk[7]. Hand Protection: Two pairs of chemotherapy-rated, powder-free gloves that meet ASTM D6978 standards. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured[5][8]. Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[5][8]. Respiratory Protection: A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols[7]. |
| Compounding | Two pairs of chemotherapy-rated gloves, a disposable gown resistant to permeability, two pairs of shoe covers, and appropriate eye/face and respiratory protection[5]. |
| Spill Cleanup | Full PPE is required, including a full-face respirator, chemical-impermeable gloves, a disposable gown, and safety goggles[6][9]. |
| Disposal | Wear appropriate PPE as required for routine handling (gloves, gown, eye protection) when managing waste containers[1][2]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection. The following step-by-step procedures provide a framework for laboratory operations involving this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect containers for any damage or leaks before unpacking.
-
Personal Protective Equipment: Wear appropriate PPE, including gloves and a gown, when unpacking shipments[5]. It is recommended to use a respirator while unpacking until the integrity of the containers is confirmed[5].
-
Storage: Store this compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area[10]. Keep it away from heat and sources of ignition[1]. Store it in a locked location to restrict access[1][2].
Safe Handling and Compounding
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation and accumulation[1].
-
Avoid Dust Formation: Take extreme care to avoid the formation of dust and aerosols[6][9].
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled[1][8]. Wash hands thoroughly before putting on gloves and after removing them[6][8].
-
PPE Application:
-
Don a disposable gown, ensuring it is closed in the back with cuffs tucked under the first pair of gloves.
-
Don the first pair of chemotherapy-rated gloves.
-
Don the second pair of gloves over the cuff of the gown[8].
-
Wear safety goggles and, if necessary, a face shield.
-
Use a fit-tested respirator if there's a risk of inhalation.
-
Emergency Procedures
a) Accidental Release or Spill:
-
Evacuate: Evacuate personnel from the immediate spill area[6].
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[4][6].
-
PPE: Don full personal protective equipment, including respiratory protection, chemical-impermeable gloves, a gown, and eye protection[9].
-
Cleanup: Carefully sweep up or vacuum the spilled solid material and collect it in a suitable, sealed container for disposal[10]. Avoid actions that could create dust clouds[1]. Clean the spill area with a decontaminating solution.
b) Personnel Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][6].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. Consult a doctor[4][6].
-
Eye Contact: Rinse eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][9].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[4][6].
Disposal Plan
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, gowns, cleaning materials) should be treated as hazardous waste[10].
-
Containment: Collect waste in a properly labeled, sealed, and leak-proof container.
-
Disposal Method: Dispose of the waste at an approved waste disposal plant in accordance with all applicable local, regional, and national regulations[4][6][9]. Avoid release to the environment[4][9].
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal and emergency response.
Caption: Workflow for handling this compound.
References
- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. This compound | C13H10Cl2N2O5 | CID 12296604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. utoledo.edu [utoledo.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
